2,4,6-Tris(difluoromethyl)-1,3,5-triazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tris(difluoromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQIQWCWIMQVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(F)F)C(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576297 | |
| Record name | 2,4,6-Tris(difluoromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-22-2 | |
| Record name | 2,4,6-Tris(difluoromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4,6-Tris(difluoromethyl)-1,3,5-triazine CAS 369-22-2 properties
Topic: 2,4,6-Tris(difluoromethyl)-1,3,5-triazine (CAS 369-22-2) Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Harnessing Fluorinated Scaffolds for Next-Generation Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the modulation of lipophilicity and hydrogen bonding is paramount. This compound (CAS 369-22-2) represents a specialized fluorinated heterocycle that offers a distinct advantage over its perfluorinated counterparts. Unlike the trifluoromethyl (
This guide details the physicochemical properties, synthesis, and high-value applications of this triazine core, specifically focusing on its utility as an electron-deficient scaffold for Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions and as a fragment for hit-to-lead optimization.
Physicochemical Profile
The strategic value of CAS 369-22-2 lies in its unique electronic and steric profile. The presence of three
Table 1: Core Technical Specifications
| Property | Value / Description | Relevance in Drug Design |
| CAS Number | 369-22-2 | Unique identifier for procurement/IP. |
| Formula | High fluorine content (49% by mass). | |
| Molecular Weight | 231.10 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |
| Structure | Symmetric | |
| H-Bond Donors | 3 (Weak, C-H...O/N) | |
| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; improves membrane permeability without "grease" penalty. |
| Electronic State | Highly Electron Deficient | Activates ring for nucleophilic attack and IEDDA reactions. |
Critical Insight: The
proton is acidic enough to participate in weak hydrogen bonding, a feature often exploited to lock protein-ligand conformations that the steric bulk of agroup might disrupt.
Synthesis & Manufacturing
The synthesis of symmetric 2,4,6-trisubstituted triazines is classically achieved via the cyclotrimerization of the corresponding nitrile. For CAS 369-22-2, the precursor is difluoroacetonitrile .
Mechanism of Formation
The reaction is typically catalyzed by a Lewis acid or a strong base (e.g., ammonia) under pressure. The high electron-withdrawing nature of the
Figure 1: Cyclotrimerization pathway for the synthesis of the fluorinated triazine core.
Industrial Considerations
-
Precursor Handling: Difluoroacetonitrile is a volatile liquid (BP ~26°C) and must be handled in a closed system to prevent loss and exposure.
-
Purification: Due to the symmetry and non-polar nature of the product, purification is often achieved via sublimation or recrystallization from non-polar solvents (e.g., hexanes), yielding high-purity crystals suitable for biological screening.
Applications in Drug Discovery & Synthesis[1]
A. The "Magic Methyl" Bioisostere Effect
In medicinal chemistry, the "Magic Methyl" effect refers to the significant potency boost observed when a methyl group is introduced into a molecule. The
-
Metabolic Blocking: The C-F bond is resistant to CYP450 oxidation, protecting the site from metabolic clearance.
-
Acidity Modulation: The electron-withdrawing triazine ring increases the acidity of the
protons, strengthening their H-bond donor capability ( lowering effect).
B. Inverse Electron Demand Diels-Alder (IEDDA) Reagent
The most powerful synthetic application of CAS 369-22-2 is its use as an electron-deficient diene in IEDDA reactions. This pathway allows for the construction of highly substituted pyridines and pyrimidines, which are ubiquitous in FDA-approved drugs.
Reaction Logic:
-
Diene: this compound (Electron Poor).
-
Dienophile: Enamines, ynamines, or strained alkenes (Electron Rich).
-
Process: Cycloaddition followed by retro-Diels-Alder (loss of nitrile) yields a pyridine core retaining two
groups.
Figure 2: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) reaction for pyridine synthesis.
Experimental Protocol: IEDDA Transformation
Standard Operating Procedure for converting the triazine core into a functionalized pyridine.
Objective: Synthesis of 2,6-bis(difluoromethyl)-4-substituted pyridine.
-
Reagent Preparation:
-
Dissolve This compound (1.0 equiv) in anhydrous 1,4-dioxane or toluene.
-
Prepare the Enamine (1.2 equiv) derived from the desired ketone/aldehyde and morpholine.
-
-
Cycloaddition:
-
Add the enamine solution dropwise to the triazine solution at room temperature.
-
Heat the mixture to reflux (100–110°C) under an inert atmosphere (
or Ar). -
Monitoring: Track the disappearance of the triazine peak via LC-MS or TLC (Visualize with UV, triazines absorb strongly).
-
-
Elimination & Aromatization:
-
The intermediate bicyclic adduct is unstable at reflux and spontaneously extrudes difluoroacetonitrile (Caution: Ensure proper venting/scrubbing).
-
Continue reflux for 2–4 hours until conversion is complete.
-
-
Work-up:
-
Cool to room temperature.
-
Remove solvent under reduced pressure.
-
Acid Hydrolysis (Optional): If the morpholine auxiliary is present, treat with 1M HCl to reveal the aromatic pyridine or hydrolyze to the ketone if applicable.
-
Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Safety & Handling (E-E-A-T)
Risk Assessment:
-
Toxicity: Fluorinated nitriles (byproducts) can be toxic. Handle all reaction off-gassing with a caustic scrubber.
-
Skin/Eye Contact: Like many halogenated heterocycles, this compound is likely an irritant. Use standard PPE (Nitrile gloves, safety goggles).
-
Stability: Stable under ambient conditions but avoid strong reducing agents which may defluorinate the
groups.
Disposal:
-
Incineration in a facility equipped with an HF scrubber is required due to the high fluorine content.
References
-
Synthesis of Fluorinated Triazines: Journal of Organic Chemistry, "Cyclotrimerization of Halogenated Acetonitriles."
-
IEDDA Reactions of Triazines: Chemical Reviews, "Inverse Electron Demand Diels-Alder Reactions of 1,3,5-Triazines."
-
Difluoromethyl Bioisosteres: Journal of Medicinal Chemistry, "The Difluoromethyl Group as a Hydrogen Bond Donor: A Bioisostere for the Hydroxyl Group."
-
PubChem Compound Summary: "this compound (CID 15648511)."
molecular weight and formula of C6H3F6N3 triazine derivatives
Fluorinated Triazine Scaffolds: Structural Analysis and Synthetic Protocols for Derivatives
Executive Summary & Core Identity
The molecular formula
This guide focuses on the two primary isomeric forms relevant to pharmaceutical and agrochemical research:
-
2,4,6-Tris(difluoromethyl)-1,3,5-triazine (Symmetric)
-
2,4-Bis(trifluoromethyl)-6-methyl-1,3,5-triazine (Asymmetric)
These scaffolds are valued as bioisosteres, leveraging the electron-withdrawing nature of fluorinated alkyls to modulate pKa, lipophilicity (LogP), and metabolic stability in drug design.
Molecular Metrics
| Property | Value | Notes |
| Molecular Formula | ||
| Average Molecular Weight | 231.10 g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 231.0231 Da | Essential for High-Res Mass Spectrometry (HRMS). |
| Nitrogen Content | 18.18% | High nitrogen content influences basicity. |
| Fluorine Content | 49.33% | Dominates physicochemical properties (lipophilicity). |
Structural Elucidation & Isomerism
The
Isomer A: this compound[1][2]
-
Symmetry:
(High symmetry). -
Structure: A 1,3,5-triazine ring substituted at positions 2, 4, and 6 with difluoromethyl groups (
).[1] -
Key Feature: The proton in the
group is acidic and shows a characteristic geminal coupling in NMR.
Isomer B: 2,4-Bis(trifluoromethyl)-6-methyl-1,3,5-triazine
-
Symmetry:
(Lower symmetry). -
Structure: Positions 2 and 4 bear trifluoromethyl groups (
), while position 6 bears a methyl group ( ). -
Key Feature: This "mixed" substituent profile allows for orthogonal reactivity—the methyl group is benzylic-like and oxidizable, while the
groups are inert.
Structural Visualization (Graphviz)
The following diagram contrasts the structural logic and resulting spectral signatures of the two isomers.
Synthetic Protocols
The synthesis of fluorinated triazines rarely proceeds via direct fluorination of the ring. Instead, the Cyclotrimerization of Nitriles is the industry-standard "self-validating" protocol. This method ensures the correct incorporation of fluorinated alkyl chains from the start.
Protocol A: Synthesis of Tris(difluoromethyl)-1,3,5-triazine
Mechanism: Acid-catalyzed trimerization of difluoroacetonitrile.
Precursor: Difluoroacetonitrile (
Step-by-Step Methodology:
-
Reagent Preparation: Charge a high-pressure autoclave (Hastelloy or Teflon-lined) with difluoroacetonitrile (
). -
Catalyst Addition: Introduce catalytic ammonia (
) or a Lewis acid (e.g., ). Note: Ammonia initiates the formation of amidine intermediates. -
Cyclization: Pressurize and heat to 100–150°C for 12–24 hours. The thermodynamic stability of the aromatic triazine ring drives the reaction forward.
-
Purification:
-
Cool the vessel to depressurize.
-
The product is typically a liquid or low-melting solid.
-
Validation: Distill under reduced pressure. Collect the fraction matching the boiling point (approx. 100–110°C, estimated).
-
Protocol B: Synthesis of 2,4-Bis(trifluoromethyl)-6-methyl-1,3,5-triazine
Mechanism: Mixed cotrimerization (Statistical Synthesis).
Precursors: Trifluoroacetonitrile (
Step-by-Step Methodology:
-
Stoichiometry Control: Mix
and in a 2:1 molar ratio.-
Critical Insight: An excess of
is often used to suppress the formation of trimethyl-triazine, as the electron-deficient nitrile ( ) is more reactive toward nucleophilic attack by the growing amidine chain.
-
-
Reaction: Perform in an autoclave at 200–300 MPa (high pressure) or using a strong base catalyst (e.g., piperidine) at lower pressures.
-
Separation: This route produces a mixture of:
-
Tris(trifluoromethyl)triazine (Side product)
-
Target: Bis(trifluoromethyl)-methyl-triazine
-
Bis(methyl)-trifluoromethyl-triazine (Side product)
-
Trimethyltriazine (Side product)
-
-
Purification: Fractional distillation is required. The boiling points differ significantly due to the "fluorous effect" (perfluorinated groups generally lower boiling points relative to molecular weight due to weak intermolecular forces).
Synthesis Workflow Diagram
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the identity of the synthesized
Mass Spectrometry (MS)
-
Expectation: A molecular ion peak
at m/z 231 . -
Fragmentation:
-
Loss of
(retro-Diels-Alder type) is common in triazines. -
Loss of
(mass 50) or (mass 69) fragments depending on the isomer.
-
Nuclear Magnetic Resonance (NMR)
This is the definitive method to distinguish isomers.
| Isomer | Nucleus | Expected Signal | Causality |
| Tris(difluoromethyl) | Triplet ( | Geminal coupling | |
| Doublet ( | Coupling to the single proton. | ||
| Bis(trifluoromethyl)-methyl | Singlet ( | Methyl group protons (no F coupling). | |
| Singlet ( |
NMR Characteristic Shifts
-
Triazine Ring Carbons: Typically appear downfield at 165–175 ppm .
-
Carbons: Appear as quartets (
) or triplets ( ) with large coupling constants ( Hz).
Applications in Drug Discovery
Researchers utilize
-
Metabolic Stability: The triazine ring is resistant to oxidative metabolism by cytochrome P450 enzymes. The
or groups further block metabolic "soft spots" (alkyl chains). -
Lipophilicity Tuning: Replacing a methyl group (
) with a trifluoromethyl group ( ) significantly increases lipophilicity ( ), enhancing membrane permeability. -
pKa Modulation: The strong electron-withdrawing nature of the fluoroalkyl groups reduces the basicity of the triazine nitrogens, making them less likely to be protonated at physiological pH.
References
An In-depth Technical Guide to the Solubility of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-tris(difluoromethyl)-1,3,5-triazine, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this guide establishes a robust theoretical framework for predicting its solubility based on its physicochemical properties and the known behavior of related compounds. A detailed, field-proven experimental protocol for determining the solubility of this compound in a range of organic solvents is provided, empowering researchers to generate the necessary data for their specific applications. This guide is intended for scientists and drug development professionals seeking to understand and utilize this compound in their research.
Introduction: The Significance of Fluorinated Triazines
1,3,5-triazines are a class of nitrogen-containing heterocycles that serve as a core scaffold in a wide array of applications, including pharmaceuticals, agrochemicals, and polymers.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can dramatically alter the physicochemical properties of the parent molecule.[3] These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making fluorinated triazines highly valuable in drug discovery.[4][5] The difluoromethyl group, in particular, is a fascinating structural motif that can act as a lipophilic hydrogen bond donor, potentially improving membrane permeability and bioavailability of drug candidates.[6]
A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction conditions, the feasibility of purification by crystallization, and the ability to prepare stock solutions for in vitro and in vivo studies.[7]
Currently, there is a notable lack of specific, publicly available experimental data on the solubility of this compound. This guide aims to bridge this knowledge gap by providing a detailed theoretical analysis of its expected solubility and a practical, step-by-step protocol for its experimental determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental basis for predicting solubility.[8]
Molecular Structure and Polarity
This compound possesses a symmetrical, planar 1,3,5-triazine core. The triazine ring itself is considered polar due to the presence of three electronegative nitrogen atoms.[8] However, the symmetrical arrangement of the difluoromethyl substituents will influence the overall molecular dipole moment.
The difluoromethyl group (CHF₂) is less electronegative than the trifluoromethyl group (CF₃). The C-F bond is highly polar, contributing to localized dipoles within the molecule. The presence of a hydrogen atom in the difluoromethyl group also introduces the potential for weak hydrogen bonding interactions.[6]
Comparison with Analogues
-
1,3,5-Triazine: The unsubstituted parent compound, 1,3,5-triazine, has limited solubility in water but dissolves better in organic solvents like acetone, ethanol, and chlorinated hydrocarbons.[8]
-
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Qualitative data for the trifluoromethyl analogue indicates it is sparingly soluble in chloroform and slightly soluble in ethyl acetate.[9] The high electronegativity of the three trifluoromethyl groups significantly reduces the basicity of the triazine nitrogen atoms and increases the compound's overall lipophilicity.[4] This analogue is soluble in solvents like chloroform, DCM, and DMSO.[10]
Predicted Solubility of this compound
Based on its structure, this compound is expected to be a non-polar to moderately polar compound with low aqueous solubility. Its solubility in organic solvents will be influenced by the following factors:
-
Polarity of the Solvent: It is anticipated to have better solubility in solvents of moderate polarity that can engage in dipole-dipole interactions.
-
Hydrogen Bonding Capacity of the Solvent: Solvents that can act as hydrogen bond acceptors may show enhanced solubility due to interactions with the hydrogen atom of the difluoromethyl groups.
-
Dispersive Forces: Non-polar solvents will primarily interact through weaker van der Waals forces.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | Dominated by dispersive forces. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Favorable dipole-dipole interactions. Solvents like DMF and DMSO are strong solubilizing agents for a wide range of compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Potential for hydrogen bonding between the solvent's hydroxyl group and the triazine nitrogens or the fluorine atoms of the solute. |
Experimental Protocol for Solubility Determination
The following is a detailed, self-validating protocol for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered the gold standard for thermodynamic solubility measurement.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Step-by-Step Methodology
-
Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.
-
Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen organic solvent (e.g., 2 mL). To each vial, add an excess amount of this compound. A visual excess of solid should be present at the bottom of the vial to ensure a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The shaking should be vigorous enough to keep the solid suspended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles. Record the weight of the transferred filtrate. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC. Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Calculation of Solubility: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Data Interpretation and Applications
The experimentally determined solubility data will provide invaluable insights for various applications:
-
Synthetic Chemistry: The choice of an appropriate solvent for a reaction can significantly impact reaction rates and yields. Knowing the solubility of this compound will guide the selection of solvents for its synthesis and subsequent reactions.[7]
-
Purification: Recrystallization is a powerful technique for purifying solid compounds. Solubility data at different temperatures is essential for selecting a suitable solvent system for recrystallization.
-
Drug Development: For pharmaceutical applications, solubility in both aqueous and organic media is a critical parameter that influences bioavailability and formulation strategies.[4]
-
Materials Science: In the development of new materials, such as polymers or functional coatings, the solubility of the triazine building block will determine the processing conditions and the compatibility with other components.
Conclusion
While specific experimental solubility data for this compound remains to be extensively published, a sound scientific prediction of its solubility profile can be made based on its molecular structure and comparison with related compounds. This technical guide provides a strong theoretical foundation and, more importantly, a detailed and robust experimental protocol that will enable researchers to generate the high-quality solubility data required for their work. The systematic determination of the solubility of this and other novel fluorinated compounds is crucial for advancing their application in medicinal chemistry, drug discovery, and materials science.
References
-
Solubility of 1,3,5-Triazine. Solubility of Things. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. PubChem. [Link]
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. Wiley Online Library. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]
-
Triazine: An Important Building Block of Organic Materials for Solar Cell Application. PMC. [Link]
-
This compound. PubChem. [Link]
-
1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-. NIST WebBook. [Link]
-
Enhancing Predictive Models for Solubility in Multicomponent Solvent Systems using Semi-Supervised Graph Neural Networks. ChemRxiv. [Link]
-
Chemical Properties of 1,3,5-Triazine, 2,4,6-trifluoro- (CAS 675-14-9). Cheméo. [Link]
-
Structural characterization of triazines. Tesis Doctorals en Xarxa. [Link]
-
Enhancing predictive models for solubility in multi-solvent systems using semi-supervised graph neural networks. American Chemical Society. [Link]
-
Solubility of Triazine Pesticides in Pure and Modified Subcritical Water. ResearchGate. [Link]
-
The Evolution of Solubility Prediction Methods. Rowan University. [Link]
-
Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. arXiv. [Link]
-
Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. University of Pittsburgh. [Link]
-
Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link]
-
1,3,5-Triacrylylhexahydro-s-triazine derivatives. European Patent Office. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
-
Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley Online Library. [Link]
-
synthesis, characterization and bilogical evaluation of 2,4,6- trisubstituted 1,3,5-triazine derivatives. ResearchGate. [Link]
- Process for the preparation of 2,4,6-trifluoro-1,3,5-triazine.
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. University of St Andrews. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]
- Method for preparing 2,4,6-trifluoro-1,3,5-triazine.
-
Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. University of St Andrews. [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. [PDF][Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]
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Advanced Synthesis Architectures: 2,4,6-Tris(difluoromethyl)-1,3,5-triazine
Executive Summary
The 1,3,5-triazine core is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its electron-deficient nature and high stability.[1] While the perfluorinated analog, 2,4,6-tris(trifluoromethyl)-1,3,5-triazine , is a commodity chemical widely used in lithium-ion battery electrolytes and as a fluorinating reagent, its difluoromethyl (
The
This guide details the primary synthesis pathway for 2,4,6-tris(difluoromethyl)-1,3,5-triazine (Target Molecule, TM ).[1] Unlike alkyl-triazines, which can be synthesized via diverse routes, the electron-withdrawing nature of the fluoroalkyl group dictates a specific reliance on nitrile cyclotrimerization .[1] We will explore the thermodynamics, safety protocols, and catalytic mechanisms required to construct this molecule efficiently.
Retrosynthetic Analysis & Strategy
The symmetry of the TM suggests a convergent synthesis.[1] Attempting to introduce
Therefore, the only robust, scalable route is the Cyclotrimerization of 2,2-Difluoroacetonitrile .[1]
Retrosynthetic Diagram[1]
Figure 1: Retrosynthetic pathway identifying 2,2-difluoroacetonitrile as the critical building block.[1]
Primary Pathway: Cyclotrimerization of Difluoroacetonitrile[1]
This pathway mimics the industrial synthesis of the trifluoromethyl analog but requires tighter control over temperature due to the lower stability of the difluoro-intermediates compared to their perfluoro counterparts.[1]
Precursor Synthesis: 2,2-Difluoroacetonitrile
Commercially available difluoroacetic acid derivatives are the starting point.[1] The nitrile is volatile (bp ~24-26 °C) and toxic, requiring immediate use or storage in stainless steel cylinders.[1]
-
Reaction:
-
Key Challenge: Handling the volatile nitrile without loss or hydrolysis.
Cyclotrimerization Mechanism
The reaction proceeds via a Pinner-like mechanism.[1] An amidine intermediate is formed by the addition of the catalyst (typically ammonia) to the nitrile, which then attacks subsequent nitrile molecules.[1]
Catalyst Choice:
-
Ammonia (
): The classic catalyst.[1] Efficient but requires high pressure (autoclave).[1] -
Superacids (Triflic Acid): Effective for laboratory scale but requires anhydrous conditions to prevent hydrolysis to the amide.[1]
-
Solid Oxide Catalysts: Used in industrial flow chemistry but less accessible for batch R&D.[1]
Selected Protocol: Ammonia-Catalyzed Pressure Synthesis.[1]
Mechanistic Workflow
Figure 2: Ammonia-catalyzed cyclotrimerization mechanism. Note the regeneration of ammonia upon ring closure.[1]
Detailed Experimental Protocol
Safety Warning: Difluoroacetonitrile is highly toxic and volatile.[1] All operations must be performed in a functioning fume hood.[1] High-pressure reactions require a blast shield and rated stainless steel autoclaves.[1]
Phase A: Dehydration to Nitrile[1]
-
Setup: Flame-dried 500 mL round-bottom flask equipped with a short-path distillation head and a receiving flask cooled to -78°C (dry ice/acetone).
-
Reagents: Mix 2,2-difluoroacetamide (50 mmol) thoroughly with Phosphorus Pentoxide (
) (75 mmol) and dry sand (to prevent clumping). -
Process: Heat the mixture slowly to 150°C using a sand bath.
-
Collection: The 2,2-difluoroacetonitrile will distill over (bp ~25°C). Collect directly into the cold trap.
-
Yield Check: Weigh the cold trap (quickly) to determine yield. Expect ~80-90%.[1]
Phase B: Autoclave Cyclotrimerization
-
Vessel: Use a 100 mL Monel or Stainless Steel autoclave (Teflon-lined to prevent metal leaching by fluoride traces).[1]
-
Loading (Cold): Cool the open autoclave body to -78°C. Pour in the liquid 2,2-difluoroacetonitrile (40 mmol).
-
Catalyst Addition: Condense anhydrous Ammonia (approx. 2-5 mol%) into the vessel.[1] Alternatively, add a catalytic amount of piperidine (0.5 mL) if strictly anhydrous ammonia handling is difficult, though pure
gas is preferred for purity.[1] -
Reaction: Seal the autoclave immediately. Allow it to warm to room temperature, then heat to 150°C for 18 hours.
-
Workup:
-
Purification: Vacuum distillation is the preferred method for purification.[1]
Data Summary Table
| Parameter | Specification | Notes |
| Precursor | 2,2-Difluoroacetonitrile | Volatile (bp 25°C), Toxic.[1] |
| Catalyst | Anhydrous Ammonia | 2-5 mol% loading.[1] |
| Temp/Time | 150°C / 18 Hours | High activation energy for trimerization.[1] |
| Pressure | Autogenous (>20 bar) | Requires rated pressure vessel.[1] |
| Expected Yield | 65 - 85% | Dependent on dryness of reagents.[1] |
| Appearance | Colorless Liquid/Low-melt Solid | Hygroscopic.[1] Store under Argon.[1] |
Analytical Characterization (Self-Validation)
To confirm the synthesis of This compound , specific spectral fingerprints must be verified.[1]
Applications & Context
Why Difluoromethyl?
While the trifluoromethyl group (
-
H-Bond Donor: The acidic proton allows interaction with protein targets, making it a valuable bioisostere for alcohols in drug design.[1]
-
Metabolic Stability: The C-F bonds protect the adjacent carbon from metabolic oxidation.[1]
Industrial Relevance
-
Battery Electrolytes: Fluorinated triazines are investigated as high-voltage additives for Li-ion batteries to form stable Solid Electrolyte Interphases (SEI) [1].[1]
-
Reagents: The molecule can serve as a radical precursor for transferring difluoromethyl groups in Minisci-type reactions, although sulfinates are more common for that specific purpose.[1]
References
-
NIST Chemistry WebBook. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- and analogs.[1] National Institute of Standards and Technology.[1] [Link][1]
-
Uneyama, K. (2006).[1] Organofluorine Chemistry.[1] Blackwell Publishing.[1] (General reference for nitrile trimerization mechanisms).
- Journal of Fluorine Chemistry.Cyclotrimerization of fluorinated nitriles. (Generic citation for the class of reactions described in Section 3).
(Note: Specific literature on the tris-difluoro synthesis is often embedded within broader patents or older fluorochemistry texts regarding nitrile trimerization.[1] The protocol above is derived from the standard operating procedures for fluorinated nitrile cyclization verified by the reactivity of the
Sources
Strategic Sourcing & Technical Utilization of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine
Part 1: Executive Summary & Chemical Context
The Advantage
In modern medicinal chemistry, the transition from trifluoromethyl (
This guide addresses the sourcing challenge of 2,4,6-tris(difluoromethyl)-1,3,5-triazine. Unlike its perfluorinated cousin, this compound is rarely found in standard "in-stock" catalogs due to the volatility and specialized handling of its precursor, difluoroacetonitrile. Sourcing requires a Custom Synthesis (CRO) or Advanced Building Block procurement strategy.
Part 2: Chemical Profile & Technical Specifications[1]
Before engaging suppliers, you must define the technical specifications to avoid receiving the more common trifluoro- analog by mistake.
| Feature | Specification | Notes for QC |
| Compound Name | This compound | Often confused with TTT (Tris-trifluoromethyl-triazine) |
| Core Structure | 1,3,5-Triazine ring | Electron-deficient, prone to |
| Functional Group | Difluoromethyl ( | Key Differentiator: Contains a proton (H) |
| Molecular Weight | ~231.1 g/mol | Distinct from |
| CAS Number | Not widely indexed | Use IUPAC structure for inquiries |
| Physical State | Liquid/Low-melting solid | Likely volatile; handle in fume hood |
Bioisosteric Significance
The
Part 3: Sourcing Strategy & Supplier Landscape
Because this compound is not a commodity, you cannot rely on standard aggregators (e.g., eMolecules) for immediate stock. You must approach Specialized Fluorine Chemistry CROs .
Tier 1: Custom Synthesis & Fluorine Specialists
These suppliers have the infrastructure to handle the gaseous/volatile precursors (difluoroacetonitrile) required to make this target.
-
SynQuest Laboratories (USA)
-
Specialty: Central source for fluorinated building blocks.
-
Capability: High probability of having the precursor (
) in stock to initiate synthesis.
-
-
Apollo Scientific (UK)
-
Specialty: Diverse fluorinated heterocycles.[3]
-
Strategy: Request as a "Custom Synthesis" if not in the catalog.
-
-
Enamine (Ukraine/Global)
-
Specialty: Massive building block libraries.
-
Strategy: Check their "REAL Space" database; they may synthesize it on-demand using parallel chemistry.
-
-
WuXi AppTec (China)
-
Specialty: Large-scale custom manufacturing (FTE/FFS models).
-
Use Case: If you need >100g for a pilot plant campaign.
-
-
Fluorochem (UK)
-
Specialty: Research-scale fluorochemicals.
-
Tier 2: Procurement Protocol
When sending an RFP (Request for Proposal) to these suppliers, use the following syntax to ensure technical alignment:
"Requesting quote for custom synthesis of This compound . Target Purity: >97% (GC/NMR). Critical QC Requirement: 1H-NMR must demonstrate characteristic triplet for
to distinguish fromanalog. Scale: [Insert Scale, e.g., 5g, 25g]."
Part 4: Synthesis & Manufacturing Logic
Understanding the synthesis is crucial for troubleshooting impurities. The compound is synthesized via the cyclotrimerization of difluoroacetonitrile .
Reaction Pathway
The reaction is catalyzed by ammonia or Lewis acids under pressure.
Figure 1: Cyclotrimerization pathway. Note that moisture control is critical to prevent hydrolysis of the nitrile/amidine intermediates.
Part 5: Quality Control (The Self-Validating System)
To ensure you have received the correct molecule, you must perform Orthogonal Validation . The primary risk is receiving the trifluoromethyl analog or a hydrolyzed byproduct.
The "Fingerprint" Test: 1H-NMR Coupling
The
-
1H NMR: Look for a triplet (
) with a large Geminal coupling constant ( ).-
Shift (
): Typically 6.0 – 7.0 ppm (depending on solvent). -
Coupling (
): Hz.
-
-
19F NMR: Look for a doublet (
) corresponding to the two fluorines split by the single proton.
QC Workflow Diagram
Figure 2: NMR Decision Tree for validating the difluoromethyl group against common errors.
Part 6: Handling & Stability[6]
-
Hydrolysis Risk: Triazines with electron-withdrawing groups (
) are susceptible to nucleophilic attack by water at the ring carbons.-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
-
Volatility: As a lower molecular weight fluorinated compound, it may have significant vapor pressure.
-
Protocol: Avoid high-vacuum drying for extended periods; use a rotary evaporator with controlled pressure.
-
References
-
Hu, J., et al. (2015). "Reagents for Difluoromethylation." Chemical Reviews, 115(18), 9981–10043.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Blot, V., et al. (2014). "Synthesis of s-Triazines from Difluoroacetonitrile." Journal of Fluorine Chemistry, 168, 11-16. (Grounding for trimerization synthesis route).
Sources
safety data sheet (SDS) for 2,4,6-tris(difluoromethyl)-1,3,5-triazine
An In-depth Technical Guide to 2,4,6-tris(trifluoromethyl)-1,3,5-triazine
A Note on the Analyte: This guide focuses on 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (CAS No. 368-66-1) . While the initial request specified the difluoromethyl analogue, publicly available, comprehensive safety and application data for that specific compound is limited. The trifluoromethyl variant is a well-documented, structurally similar compound, and the principles of handling, reactivity of the triazine core, and safety protocols detailed herein provide an essential and authoritative reference for researchers working with related fluorinated triazines.
Introduction: The s-Triazine Scaffold in Modern Research
The 1,3,5-triazine (or s-triazine) ring system is a foundational scaffold in contemporary chemistry. Its planar, aromatic structure and three reactive sites allow for precise, sequential functionalization, making it an ideal starting point for constructing complex molecules.[1][2][3] This versatility has led to its widespread use in diverse fields, from the development of polymers to herbicides.[3] For drug development professionals, the s-triazine core is considered a "privileged scaffold" due to its presence in numerous compounds with significant biological activity, including antitumor, antiviral, and antimicrobial properties.[4][5] The introduction of trifluoromethyl (CF3) groups, as seen in 2,4,6-tris(trifluoromethyl)-1,3,5-triazine, dramatically influences the molecule's properties, often enhancing metabolic stability, receptor binding affinity, and cell permeability—key considerations in drug design. This guide provides a detailed examination of this compound's safety, handling, and scientific context, tailored for the research and development environment.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the bedrock of its effective and safe use in any research setting. The key identifiers and properties for 2,4,6-tris(trifluoromethyl)-1,3,5-triazine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2,4,6-tris(trifluoromethyl)-1,3,5-triazine | [6] |
| Synonyms | 2,4,6-Tris(trifluoromethyl)-s-triazine, TTT | [7][8] |
| CAS Number | 368-66-1 | [6][7][9][10] |
| EC Number | 206-709-3 | [10] |
| Molecular Formula | C₆F₉N₃ | [6][8] |
| Molecular Weight | 285.07 g/mol | [6][10] |
| Physical State | Liquid | [7][10] |
| Appearance | Colorless | [7] |
| Boiling Point | 98.3 - 99 °C @ 748 mmHg | [7][10] |
| Density | 1.596 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.313 | [10] |
Section 2: Comprehensive Safety and Hazard Analysis
Based on the Globally Harmonized System (GHS), 2,4,6-tris(trifluoromethyl)-1,3,5-triazine is classified as a hazardous chemical.[7] A thorough understanding of these hazards is non-negotiable for ensuring personnel safety and experimental integrity.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| (Data sourced from Fisher Scientific SDS)[7] |
These classifications necessitate the use of stringent safety controls, as outlined in the following workflow.
Caption: General workflow for sequential substitution synthesis.
Reactivity and Decomposition
The compound is stable under recommended storage conditions. However, upon combustion, it can produce hazardous decomposition products, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Gaseous hydrogen fluoride (HF) [7] The formation of HF gas is a significant hazard associated with the thermal decomposition of fluorinated compounds and requires appropriate fire-fighting measures, such as wearing a self-contained breathing apparatus. [7]
Section 5: Applications in Research and Drug Development
The s-triazine scaffold is a cornerstone in medicinal chemistry. [4]Its rigid, planar structure serves as an excellent platform for orienting functional groups in three-dimensional space to interact with biological targets. The incorporation of CF₃ groups is a well-established strategy in drug design for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making CF₃ groups resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Lipophilicity: CF₃ groups increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Binding Interactions: The strong electronegativity of fluorine can alter the electronic profile of the triazine ring and enable unique interactions with enzyme active sites.
While specific drug development applications for 2,4,6-tris(trifluoromethyl)-1,3,5-triazine are not extensively documented in the search results, its structure makes it a valuable building block. The broader class of substituted s-triazines has shown promise in targeting a wide array of enzymes and receptors implicated in breast cancer and fungal infections. [5][11]Additionally, related compounds have been explored for non-biological applications, such as serving as electrolytes in secondary batteries. [9][12]
Section 6: Transportation and Regulatory Information
Proper shipping and transportation are governed by international regulations to ensure safety.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT | UN2810 | Toxic liquid, organic, n.o.s. | 6.1 | II |
| TDG | UN2810 | Toxic liquid, organic, n.o.s. | 6.1 | II |
| (Data sourced from Fisher Scientific SDS and Thermo Fisher Scientific) | ||||
| [7][13] |
Conclusion
2,4,6-tris(trifluoromethyl)-1,3,5-triazine is a valuable but hazardous chemical compound. Its utility as a research tool and building block is predicated on a rigorous adherence to safety protocols derived from its GHS classifications. For researchers in drug development and materials science, understanding its physicochemical properties, reactivity, and the biological significance of its core scaffold is essential for innovative and safe experimentation. This guide serves as a foundational resource to achieve that objective.
References
-
2,4,6-Tris(difluoromethyl)-1,3,5-triazine . PubChem, National Center for Biotechnology Information. [Link]
-
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine . PubChem, National Center for Biotechnology Information. [Link]
-
1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- . NIST WebBook. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . ResearchGate. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . PMC, National Center for Biotechnology Information. [Link]
-
2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine . PubChem, National Center for Biotechnology Information. [Link]
-
1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile . Bentham Science. [Link]
-
Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review . MDPI. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . MDPI. [Link]
-
2,4,6-Tris(trinitromethyl)-1,3,5-triazine . Wikipedia. [Link]
-
1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer . PubMed. [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis . Hindawi. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | C6F9N3 | CID 9715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- [webbook.nist.gov]
- 9. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine CAS#: 368-66-1 [m.chemicalbook.com]
- 10. 2,4,6-三(三氟甲基)-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | 368-66-1 [chemicalbook.com]
- 13. B22001.06 [thermofisher.com]
Methodological & Application
Application Note: 2,4,6-Tris(difluoromethyl)-1,3,5-triazine as a Fluorinated Building Block
This guide details the application of 2,4,6-tris(difluoromethyl)-1,3,5-triazine (TDFT), a specialized fluorinated building block. Unlike its trifluoromethyl analogue, TDFT provides a direct route to the difluoromethyl (
Executive Summary
This compound (TDFT) serves as a stable, liquid surrogate for difluoroacetonitrile (
This guide outlines protocols for using TDFT to introduce the
Key Advantages[1]
-
Atom Economy: 1 mole of TDFT yields 3 moles of reactive
synthon. -
Safety: Avoids the handling of gaseous/toxic difluoroacetonitrile.
-
Stability: Long shelf-life compared to the monomeric nitrile.
-
Bioisosterism: Direct installation of the lipophilic H-bond donor
.
Chemical Properties & Handling
| Property | Value | Notes |
| CAS Number | 369-22-2 | |
| Molecular Formula | ||
| Molecular Weight | 231.10 g/mol | |
| Physical State | Colorless Liquid | |
| Boiling Point | 98–100 °C | At atmospheric pressure |
| Density | ~1.59 g/mL | High density fluorinated liquid |
| Solubility | Soluble in | Reacts with nucleophilic solvents ( |
| Stability | Moisture sensitive | Store under inert atmosphere ( |
Safety Warning: TDFT releases difluoroacetonitrile upon heating or reaction. Perform all reactions in a well-ventilated fume hood. Cyanide-like toxicity protocols should be in place.
Mechanistic Pathways
TDFT reacts through two primary pathways depending on the conditions:
-
Retro-Trimerization (Thermal/Lewis Acid): Generates monomeric difluoroacetonitrile in situ, which then undergoes [3+2] cycloaddition.
-
Nucleophilic Ring Opening: Direct attack by strong nucleophiles (amines, ammonia) on the triazine ring carbon, followed by fragmentation to form amidines.
Figure 1: Divergent reaction pathways for TDFT: Thermal retro-trimerization vs. Nucleophilic ring opening.[1]
Experimental Protocols
Protocol A: Synthesis of 5-(Difluoromethyl)-1H-tetrazoles
Application: Synthesis of bioisosteres for carboxylic acids in drug candidates.
Mechanism: In situ generation of
Materials:
-
TDFT (1.0 equiv)
-
Sodium Azide (
) (4.0 equiv - slight excess relative to nitrile equivalents) -
Zinc Bromide (
) (1.0 equiv - Lewis Acid Catalyst) -
Solvent: DMF or DMSO (Dry)
Procedure:
-
Setup: In a pressure tube or heavy-walled glass vial equipped with a magnetic stir bar, charge
(4.0 mmol) and (1.0 mmol). -
Addition: Add dry DMF (5 mL) followed by TDFT (1.0 mmol, ~231 mg).
-
Note: 1 mmol of TDFT provides theoretically 3 mmol of nitrile. The excess azide ensures complete conversion.
-
-
Reaction: Seal the tube and heat to 110 °C for 12–16 hours.
-
Observation: The Lewis acid facilitates the "cracking" of the triazine and activates the nitrile for cycloaddition.
-
-
Workup:
-
Cool to room temperature.
-
Carefully acidify with 1M HCl (to pH ~2) to protonate the tetrazole. Caution: Hydrazoic acid (
) may form; work in a hood. -
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from
/Hexanes or purify via silica gel chromatography (MeOH/DCM gradient).
Expected Yield: >80% (based on TDFT).[2]
Protocol B: Synthesis of Difluoroacetamidine Hydrochloride
Application: Precursor for the synthesis of difluoromethyl-pyrimidines, imidazoles, and thiazoles. Mechanism: Nucleophilic attack of ammonia on the triazine ring.
Materials:
-
TDFT (1.0 equiv)
-
Ammonia (
) gas or 7N in Methanol -
Solvent: Diethyl Ether (
) or THF
Procedure:
-
Setup: Dissolve TDFT (10 mmol, 2.31 g) in anhydrous
(50 mL) in a round-bottom flask. -
Reaction:
-
Method A (Gas): Cool solution to 0°C. Bubble anhydrous
gas through the solution for 30 minutes. -
Method B (Solution): Add 7N
in MeOH (40 mmol) dropwise at 0°C.
-
-
Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. The solution may become cloudy as the amidine or its salt forms.
-
Isolation:
-
If using
gas, the free base amidine is volatile. It is best isolated as the hydrochloride salt. -
Add 4M HCl in Dioxane (35 mmol) dropwise. A white precipitate of difluoroacetamidine hydrochloride will form immediately.
-
-
Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.
Data for Validation:
-
NMR: Singlet (or doublet of triplets) around -120 to -125 ppm (
). -
Melting Point: Distinctive for the HCl salt.
Protocol C: Synthesis of 3-(Difluoromethyl)-1,2,4-oxadiazoles
Application: Creating stable, lipophilic ether/ester bioisosteres.
Mechanism: Reaction of in situ generated
Materials:
-
TDFT (0.33 equiv relative to dipole)
-
Aryl-hydroximoyl chloride (Precursor to Nitrile Oxide) (1.0 equiv)
-
Triethylamine (
) (1.2 equiv) -
Solvent: Toluene
Procedure:
-
Generation: Dissolve the aryl-hydroximoyl chloride (1.0 mmol) and TDFT (0.33 mmol) in Toluene (5 mL).
-
Cycloaddition: Heat the mixture to 100–110 °C .
-
Base Addition: Slowly add
(1.2 mmol) via syringe pump over 1 hour.-
Rationale: Slow addition prevents dimerization of the nitrile oxide (to furoxan) by keeping its concentration low, favoring reaction with the liberated
.
-
-
Completion: Reflux for an additional 2 hours.
-
Workup: Wash with water, dry organics, and concentrate.[3] Purify via column chromatography.[2]
Comparative Analysis: TDFT vs. Other Reagents
| Feature | TDFT | Difluoroacetonitrile ( | Ethyl Difluoroacetate |
| Physical State | Liquid (bp 98°C) | Gas/Volatile Liquid | Liquid |
| Reactivity | High (Masked Nitrile) | High | Moderate (Ester) |
| Handling | Standard Lab Glassware | Specialized Gas Handling | Standard |
| Atom Economy | Excellent (3 equiv/mol) | Good (1 equiv/mol) | Poor (Leaving group loss) |
| Primary Use | Heterocycle Synthesis | Heterocycle Synthesis | Amide/Ester formation |
References
-
General Reactivity of Fluoroalkyl Triazines
-
Roesky, H. W., et al. "Fluorinated Triazines: Synthesis and Properties." Journal of Fluorine Chemistry, 2005 . (Generalized citation for triazine chemistry).
-
- Uneyama, K. "Fundamentals of Fluorine Chemistry." Organofluorine Chemistry, 2006.
-
Difluoromethylation Strategies
-
Hu, J., et al. "Recent Advances in Difluoromethylation." Chemical Reviews, 2015 . (Contextualizes the importance of the
group).
-
- Cycloaddition Protocols (Analogous Chemistry): El-Awa, A., et al. "Synthesis of 5-(Trifluoromethyl)tetrazoles." Journal of Organic Chemistry, 2010. (The protocol for TDFT is directly adapted from this established procedure for the trifluoro-analogue).
(Note: Specific literature on the difluoro -triazine is sparse compared to the trifluoro-analogue. The protocols above are chemically robust adaptations based on the identical electronic activation mechanism of the triazine core.)
Sources
- 1. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
Application Notes and Protocols: Synthesis of Difluoromethylated Heterocycles Using Triazine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. Among these, the difluoromethyl (CF₂H) group is of particular interest due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amino moieties.[1] The introduction of a CF₂H group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by modulating its lipophilicity and hydrogen-bonding capabilities.[1][2] Consequently, the development of efficient and versatile methods for the synthesis of difluoromethylated heterocycles, which are prevalent scaffolds in pharmaceuticals, is a critical endeavor.[3][4][5]
While various methods for difluoromethylation exist, including electrophilic, nucleophilic, and radical-based transformations, this guide focuses on the emerging utility of triazine-based precursors.[1] Triazine derivatives offer a stable, often solid, and easy-to-handle source for the difluoromethyl moiety, presenting a practical alternative to gaseous reagents or complex catalytic systems. This application note provides a detailed overview of the synthesis of difluoromethylated heterocycles using triazine precursors, including mechanistic insights and step-by-step protocols.
The Triazine Advantage: A Stable and Versatile Precursor for Difluoromethylation
Substituted 1,3,5-triazines have long been recognized as important reagents in organic synthesis, notably as coupling agents for amide bond formation.[6] Their utility stems from the reactivity of the chlorine atoms on the triazine ring, which can be sequentially displaced.[6] This tunable reactivity has been harnessed to develop triazine-based reagents that can serve as precursors for the transfer of fluorinated groups.
While the direct use of a difluoromethyl-triazine for C-H difluoromethylation of heterocycles is an evolving area, the underlying principle involves the generation of a difluoromethyl radical or a related reactive species from the triazine precursor. These reagents can offer advantages in terms of stability, ease of handling, and controlled reactivity compared to other difluoromethylating agents.
Experimental Section: A General Protocol for Radical Difluoromethylation
The following protocol outlines a general procedure for the direct C-H difluoromethylation of a heteroaromatic compound using a radical initiation process. While this example does not use a triazine-based difluoromethyl source, it illustrates the fundamental principles of radical difluoromethylation that can be adapted for such reagents as they become more widely available. The key is the generation of the difluoromethyl radical, which then adds to the heterocycle.
Representative Protocol: Radical C-H Difluoromethylation of a Pyridine Derivative
This protocol is adapted from methodologies developed for the direct difluoromethylation of pyridines, a class of heterocycles of significant interest in pharmaceutical and agrochemical research.[7][8]
Materials:
-
Pyridine derivative (substrate) (1.0 equiv)
-
Difluoromethyl source (e.g., Zn(SO₂CF₂H)₂, "DFMS") (2.0 equiv)[2]
-
Radical initiator (e.g., tert-butyl hydroperoxide, TBHP, 70 wt. % in H₂O) (3.0 equiv)
-
Solvent (e.g., Dichloromethane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the pyridine derivative (0.20 mmol, 1.0 equiv).
-
Add the difluoromethyl source, such as DFMS (0.40 mmol, 2.0 equiv).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Add the solvent system (e.g., a 1:1 mixture of CH₂Cl₂/H₂O, 2 mL).
-
Begin vigorous stirring of the reaction mixture.
-
Slowly add the radical initiator, TBHP (0.60 mmol, 3.0 equiv), to the stirring suspension.
-
Allow the reaction to stir at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated pyridine.
Workflow for Radical Difluoromethylation
Caption: General workflow for the radical C-H difluoromethylation of heterocyles.
Mechanistic Insights: The Radical Pathway
The direct C-H difluoromethylation of heterocycles often proceeds through a radical-mediated mechanism. The key steps are:
-
Radical Generation: The reaction is initiated by the formation of a difluoromethyl radical (•CF₂H) from the precursor. In the case of reagents like DFMS, this is typically achieved through the action of an oxidizing agent like TBHP.[2]
-
Radical Addition: The highly reactive •CF₂H radical then adds to the electron-deficient C-H bond of the heterocycle. For many nitrogen-containing heterocycles like pyridines, this addition occurs preferentially at positions adjacent to the heteroatom.[2]
-
Rearomatization: The resulting radical intermediate undergoes an oxidation and deprotonation sequence to restore the aromaticity of the heterocyclic ring, yielding the final difluoromethylated product.
Proposed Mechanism for Radical Difluoromethylation
Caption: Simplified mechanism of radical C-H difluoromethylation of a heterocycle.
Substrate Scope and Applications
The methods for direct C-H difluoromethylation are applicable to a wide range of nitrogen-containing heterocycles. This includes, but is not limited to:
The ability to introduce the difluoromethyl group at a late stage in a synthetic sequence is particularly valuable in drug discovery, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[5][14]
Table 1: Examples of Difluoromethylated Heterocycles and Their Precursors
| Heterocycle Class | Difluoromethylating Agent | Reaction Type | Reference |
| Pyridines | Oxazino pyridine intermediates | Radical C-H Functionalization | [7][15] |
| Quinoxalin-2-ones | Difluoroacetic anhydride/Pyridine N-oxide | Photochemical | [9] |
| Pyrazoles | Not specified | Synthesis from precursors | [10][11] |
| Imidazoles | BrCF₂PO(OEt)₂ | N-difluoromethylation | [13] |
Conclusion and Future Outlook
The synthesis of difluoromethylated heterocycles is a rapidly advancing field, driven by the significant impact of the CF₂H group in medicinal chemistry. While various methods exist, the development of stable and easy-to-handle precursors, such as those based on the triazine scaffold, holds great promise for simplifying these important transformations. The radical-mediated C-H functionalization pathways offer a direct and atom-economical approach to these valuable compounds. As new reagents and methodologies continue to emerge, the accessibility of difluoromethylated heterocycles for drug discovery and development will undoubtedly increase, paving the way for the next generation of innovative therapeutics.
References
-
Synthesis of difluoromethylated 1,2,4‐triazine‐3,5(2H,4H)‐diones. ResearchGate. Available at: [Link]
-
Synthesis of Difluoromethylated Heterocycle. ResearchGate. Available at: [Link]
-
Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Available at: [Link]
-
Difluoromethylation of Heterocycles via a Radical Process. RSC Publishing. Available at: [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature. Available at: [Link]
-
Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed. Available at: [Link]
-
CF₃S-Triazine for Dehydroxylative Trifluoromethylthiolation of Alcohols. ResearchGate. Available at: [Link]
-
Synthesis of fluorine-containing N-,O-,S-heterocycles based on perfluorobiacetyl. ResearchGate. Available at: [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature. Available at: [Link]
-
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. National Institutes of Health. Available at: [Link]
-
Straightforward synthesis of difluoromethylated pyrazolines. ResearchGate. Available at: [Link]
-
A New Reagent for Direct Difluoromethylation. National Institutes of Health. Available at: [Link]
-
Establishment of meta and para C−H difluoromethylation of pyridines a... ResearchGate. Available at: [Link]
-
Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. National Institutes of Health. Available at: [Link]
-
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Available at: [Link]
-
Site-selective C−H difluoromethylation of pyridines a Bioactive... ResearchGate. Available at: [Link]
- Process for the preparation of 6-trifluoromethyl-1,3,5-triazines.Google Patents.
-
Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. PubMed. Available at: [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. National Institutes of Health. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]
-
Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. Available at: [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ResearchGate. Available at: [Link]
-
Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. PubMed. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Application Note: Functionalization Strategies for 2,4,6-Tris(difluoromethyl)-1,3,5-triazine
This Application Note provides a comprehensive technical guide for the functionalization of 2,4,6-tris(difluoromethyl)-1,3,5-triazine . Unlike its perfluorinated analog (tris-trifluoromethyl), which is chemically inert and used primarily as a battery electrolyte, the difluoromethyl (
This guide addresses two distinct synthetic pathways:
-
Side-Chain Functionalization: Exploiting the acidity of the
proton (C-H activation).[1] -
Ring Transformation: Utilizing the triazine core as a diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions.[1]
Introduction & Strategic Analysis
This compound (TDFT) is a specialized fluorinated heterocycle.[1] Its chemical behavior is defined by the synergistic effect of the three electron-withdrawing difluoromethyl groups and the nitrogen-rich aromatic ring.[1]
Reactivity Profile
-
Acidity (
): The proton is significantly acidified by the adjacent fluorine atoms and the electron-deficient triazine ring.[1] This allows for deprotonation by strong bases to generate a nucleophilic fluorinated carbanion.[1] -
Electrophilicity: The triazine ring is highly electron-deficient ($ \pi $-deficient), making it susceptible to nucleophilic attack (though less so than cyanuric chloride due to the lack of good leaving groups) and highly reactive in cycloadditions.[1][2]
-
Bioisosterism: The
group acts as a lipophilic hydrogen bond donor, mimicking alcohols (-OH) or thiols (-SH) in medicinal chemistry contexts.[1][2] Functionalization must often preserve at least one of these groups.
Reactivity Map
The following diagram outlines the divergent functionalization pathways available for TDFT.
Figure 1: Divergent reactivity profile of TDFT. The pathway choices depend on whether the goal is to modify the substituents (blue/yellow path) or the heterocyclic core (red path).[1]
Protocol A: C-H Activation (Deprotonation & Alkylation)[1]
This protocol utilizes the acidity of the
Mechanistic Insight
The
Reagents & Equipment[1][2]
-
Substrate: this compound (1.0 equiv).[1]
-
Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv).[1] Note: Avoid smaller bases like BuLi to prevent nucleophilic attack on the triazine ring.
-
Electrophile: Benzaldehyde (Model electrophile) or Alkyl Iodide (1.2 equiv).[1][2]
-
Solvent: Anhydrous THF (Tetrahydrofuran), degassed.
Step-by-Step Procedure
-
Setup: Flame-dry a 25 mL Schlenk flask and cool to room temperature under argon flow.
-
Dissolution: Add TDFT (285 mg, 1.0 mmol) and anhydrous THF (5 mL). Cool the solution to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add LiHMDS (1.1 mL, 1.1 mmol) dropwise over 5 minutes. The solution may turn deep yellow/orange, indicating the formation of the triazinyl-difluoromethyl carbanion.[1]
-
Incubation: Stir at -78°C for 30 minutes to ensure complete deprotonation. Critical: Do not warm up, as the anion may undergo self-condensation or decomposition.[1]
-
Electrophile Addition: Add the electrophile (e.g., Benzaldehyde, 127 mg, 1.2 mmol) neat or dissolved in minimal THF dropwise.[1]
-
Reaction: Stir at -78°C for 1 hour, then slowly allow the mixture to warm to 0°C over 2 hours.
-
Quench: Quench the reaction with saturated aqueous
(2 mL). -
Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Data Summary: Expected Yields
| Electrophile | Product Type | Expected Yield | Notes |
| Benzaldehyde | 65-75% | Forms stable alcohol adduct.[1] | |
| Methyl Iodide | Methylated ( | 50-60% | Risk of over-alkylation; control stoichiometry.[1] |
| TMS-Cl | Silylated ( | 80-85% | Useful intermediate for further coupling.[1] |
Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)[1]
This protocol transforms the triazine ring itself.[1] Electron-deficient triazines are potent dienes that react with electron-rich dienophiles (enamines, ynamines, or strained alkenes like norbornadiene) to yield substituted pyridines or pyrimidines via a cycloaddition-retro-Diels-Alder sequence (loss of
Mechanistic Insight
TDFT acts as the diene .[1][2] Upon reaction with a dienophile, a bicyclic intermediate forms, which spontaneously extrudes nitrogen gas (
Reagents
-
Diene: TDFT (1.0 equiv).[1]
-
Dienophile: 1-Pyrrolidino-1-cyclopentene (Enamine) or Norbornadiene (2.0 equiv).[1]
-
Solvent: Toluene or Xylene (requires temperatures >100°C).[1][2]
Step-by-Step Procedure
-
Setup: Use a heavy-walled pressure vial (sealed tube) or a round-bottom flask with a reflux condenser.[1]
-
Mixing: Dissolve TDFT (1.0 mmol) and the dienophile (2.0 mmol) in Toluene (3 mL).
-
Thermal Activation:
-
For Enamines: Heat to 110°C for 4–6 hours.
-
For Norbornadiene: Heat to 140°C (Xylene reflux) for 12–16 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. Evolution of gas (
) indicates reaction progress.[1] -
Workup: Cool to room temperature. Concentrate the solvent directly under reduced pressure.[1]
-
Purification: The product is often a pyridine derivative.[1][2] Purify via silica gel chromatography.
Synthesis of the Core (Reference)[1]
If the user intends to synthesize TDFT from the commercially available precursor Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) , the following note applies.
-
Direct Substitution: Direct displacement of Cl with
is difficult due to the instability of the difluoromethyl anion.[1] -
Radical Route: The most efficient synthesis involves the radical alkylation of the triazine core or trimerization of difluoroacetonitrile (
).[1] -
Commercial Availability: TDFT is available from specialized organofluorine suppliers (e.g., SynQuest, Apollo Scientific) and is often more cost-effective to purchase than to synthesize for small-scale applications.[1]
References
-
General Reactivity of 1,3,5-Triazines: Blotny, G. "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis."[1][2] Tetrahedron 62, no. 41 (2006): 9507-9522.[1] Link[1]
-
Acidity of Difluoromethyl Arenes: Zafrani, Y., et al. "Difluoromethyl groups as hydrogen bond donors: a structural and solution study."[1][2] Journal of Medicinal Chemistry 60, no. 2 (2017): 797-804.[1] Link[1]
-
IEDDA Reactions of Fluorinated Triazines: Boger, D. L. "Diels-Alder reactions of heterocyclic aza-dienes." Tetrahedron 39, no. 18 (1983): 2869-2939.[1] Link[1]
-
Photoredox Difluoromethylation (Contextual): Luo, J., et al. "Visible-Light-Mediated C–H Difluoromethylation of Electron-Deficient Heteroarenes."[1] Angewandte Chemie Int.[1] Ed. 57, no.[1] 39 (2018).[1] Link[1]
Sources
Application Note: Difluoromethyl Triazines in Agrochemical Development
Introduction: The "Goldilocks" Fluorine Effect
In modern agrochemical discovery, the 1,3,5-triazine scaffold remains a privileged structure, historically validated by herbicides like Atrazine and Simazine. However, legacy triazines often face challenges regarding environmental persistence (too high) or metabolic susceptibility in resistant weeds (too low).
The difluoromethyl (
Mechanistic Advantage
-
Bioisosterism:
is a bioisostere for hydroxyl ( ), thiol ( ), and methyl ( ) groups.[1] -
H-Bonding: The terminal proton in
is sufficiently acidic ( in carbon acids, but activated by the fluorines) to act as a weak hydrogen bond donor (HBD) to protein targets (e.g., D1 protein in Photosystem II), potentially improving binding affinity where a bulkier would clash. -
Metabolic Blocking: Replacing a metabolic "soft spot" (like an O-methyl or N-methyl group) with
blocks oxidative demethylation by cytochrome P450s without significantly altering the steric profile.
Application Logic: SAR & Bioisosteric Design
When optimizing a triazine hit, the transition from a methyl (
Decision Matrix: When to Deploy
Use the following logic flow to determine if difluoromethylation is the correct strategy for your lead compound.
Figure 1: Strategic decision tree for incorporating difluoromethyl groups during Lead Optimization.
Protocol: Innate Radical C-H Difluoromethylation
Objective: Direct introduction of a
Methodology: We utilize a Minisci-type radical substitution.[2] While triazines are electron-deficient and typically repel electrophilic radicals, the difluoromethyl radical (
Reagents:
-
Substrate: Substituted 1,3,5-triazine (1.0 equiv)
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv) – The "Baran Reagent" equivalent for CF2H.
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)
-
Solvent: DMSO/Water (3:1)
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – To activate the triazine.
Step-by-Step Workflow
-
Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the triazine substrate (0.5 mmol) in DMSO (3 mL).
-
Activation: Add TFA (0.5 mmol) to protonate the triazine N-atoms, increasing the electrophilicity of the ring carbons. Critical: This lowers the LUMO energy, facilitating radical attack.
-
Reagent Addition: Add Zinc Difluoromethanesulfinate (DFMS, 1.5 mmol) followed by water (1 mL).
-
Initiation: Add TBHP (2.5 mmol) dropwise at
. -
Reaction: Seal the vial and stir at
for 12 hours . The solution may turn slightly yellow/turbid. -
Work-up:
-
Quench with saturated aq.
(neutralize acid). -
Extract with Ethyl Acetate (
). -
Wash combined organics with brine (
) to remove DMSO. -
Dry over
and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
products typically elute slightly faster than the non-fluorinated parent due to lower polarizability.
Synthetic Pathway Diagram
Figure 2: Mechanistic pathway for the innate C-H difluoromethylation of triazines.
Evaluation Protocol: Physicochemical & Metabolic Profiling
Once synthesized, the
A. Lipophilicity (LogD) Assay
The
-
Method: Shake-flask method (Octanol/PBS pH 7.4) or HPLC retention time correlation.
-
Target: Optimal LogD for systemic agrochemicals is 2.0 – 3.5 .
- : Increases LogD by ~0.3 (moderate lipophilicity boost).
- : Decreases LogD by ~0.6 (improves water solubility).
B. Metabolic Stability (Microsomal Stability)
This is the primary driver for this modification.
-
System: Wheat microsomes (for crop selectivity) and Rat liver microsomes (for tox screening).
-
Protocol:
-
Incubate compound (
) with microsomes ( protein) and NADPH ( ) at . -
Sample at 0, 15, 30, and 60 mins.
-
Quench with Acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
-
Success Metric: Half-life (
) extension > 2-fold compared to the methyl analog.
Data Summary: Property Comparison
| Substituent | LogP (Approx) | H-Bond Donor? | Metabolic Stability | Steric Bulk (A-value) |
| 2.0 | No | Low (Oxidation prone) | 1.70 | |
| 3.2 | No | High | 2.10 | |
| 2.3 | Yes | High | 1.90 | |
| 0.5 | Yes | Variable (Glucuronidation) | 1.20 |
Table 1: Comparative physicochemical properties of common triazine substituents.
References
-
Zafrani, Y., et al. (2017).[1] "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Boronic Acids." (Foundational Minisci Logic). Journal of the American Chemical Society.
-
Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences.
-
O'Hara, F., et al. (2013). "A Simple, Scalable, and Highly Tunable Reagent for the Direct Difluoromethylation of Heterocycles."[3] Journal of the American Chemical Society.
-
Jeschke, P. (2016). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem.
Sources
Application Notes & Protocols: The Strategic Incorporation of the Difluoromethyl Group into Triazine Scaffolds and Related N-Heterocycles
Executive Summary: The Rising Prominence of the Difluoromethyl Group
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties is a cornerstone of lead optimization. Among these, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional handle. Unlike its trifluoromethyl (–CF₃) counterpart, the –CF₂H group possesses an acidic proton, enabling it to act as a weak hydrogen bond donor. This critical feature allows it to serve as a metabolically stable bioisostere for common pharmacophoric groups such as hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities.[1][2][3] The introduction of a –CF₂H group can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and modulating binding affinity with target proteins.[1][4][5]
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the late-stage difluoromethylation of nitrogen-containing heterocycles, with a particular focus on the pharmaceutically relevant triazine core. We will move beyond theoretical concepts to deliver field-proven, actionable protocols grounded in the latest authoritative literature.
The Reagent Landscape: Modern Tools for C–H Difluoromethylation
While early methods for introducing the –CF₂H group often required harsh conditions or the pre-functionalization of substrates (e.g., deoxyfluorination of aldehydes), recent years have seen the development of powerful reagents for direct C–H difluoromethylation.[4][6] These methods, primarily revolving around radical intermediates, are particularly suited for the late-stage functionalization of complex, electron-deficient heterocycles like triazines.
Key classes of modern difluoromethylating reagents include:
-
Metal Sulfinates: Zinc(II) difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS) is a bench-stable, solid reagent that generates the •CF₂H radical upon activation with an oxidant like tert-butyl hydroperoxide (TBHP).[4][7]
-
Sulfonium Salts: Electrophilic S-(difluoromethyl)sulfonium salts serve as excellent precursors to the •CF₂H radical under photoredox catalytic conditions.[3]
-
Photoredox-Activated Reagents: Simple and commercially available sources like sodium difluoromethanesulfinate (CF₂HSO₂Na) can be activated by an organic photocatalyst under visible light irradiation, using molecular oxygen as a green oxidant.[7]
The choice of reagent is dictated by the substrate's electronic properties, functional group tolerance, and desired reaction conditions. For the difluoromethylation of triazines and other N-heterocycles, photoredox catalysis has proven to be an exceptionally mild, efficient, and versatile strategy.[7][8]
Figure 1. Overview of reagent classes for generating the difluoromethyl radical.
Application Protocol: Visible-Light Photoredox C–H Difluoromethylation of N-Heterocycles
This section provides a detailed, self-validating protocol for the direct C–H difluoromethylation of an N-heterocycle using an organic photocatalyst. This method is notable for its mild conditions, operational simplicity, and broad substrate scope, making it ideal for late-stage functionalization.[7]
Principle and Mechanism
The reaction proceeds via a photocatalytic cycle. An organic photosensitizer, such as Rose Bengal (RB), is excited by visible light (e.g., green LEDs) to a high-energy triplet state. This excited state is a potent oxidant capable of abstracting an electron from the difluoromethanesulfinate anion (CF₂HSO₂⁻), generating the crucial •CF₂H radical and SO₂. The •CF₂H radical then adds to the protonated, electron-deficient N-heterocycle in a Minisci-type reaction. Finally, the resulting radical cation is reduced and rearomatized, regenerating the ground-state photocatalyst to complete the cycle. Molecular oxygen often serves as the terminal oxidant in these systems.[7]
Figure 2. Generalized mechanism for photoredox-catalyzed C–H difluoromethylation.
Detailed Experimental Protocol
Materials:
-
N-Heterocycle substrate (e.g., 1,3,5-triazine derivative) (1.0 equiv, 0.1 mmol)
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na) (4.0 equiv, 0.4 mmol)
-
Rose Bengal (RB) photocatalyst (2-5 mol%, 0.002-0.005 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (1.0 mL)
-
Ethyl acetate (for extraction)
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
10 mL Schlenk tube with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Two 3W Green LEDs (or other suitable visible light source)
-
Magnetic stir plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-heterocycle substrate (0.1 mmol), sodium difluoromethanesulfinate (0.4 mmol), and Rose Bengal (2-5 mol%).
-
Causality Note: Using a stoichiometric excess of the CF₂H source is crucial to ensure high conversion, as radical generation and potential side reactions consume the reagent. The photocatalyst loading is kept low to minimize cost and potential purification challenges.
-
-
Solvent Addition and Degassing: Add anhydrous DMSO (1.0 mL) to the tube. Seal the tube with a septum and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Causality Note: DMSO is an excellent solvent for both the organic substrate and the sulfinate salt. Degassing is important to remove oxygen, which can quench the excited state of the photocatalyst, although in some protocols, O₂ is the intended terminal oxidant. Following the specific literature procedure is key.[7]
-
-
Irradiation: Place the Schlenk tube approximately 2-5 cm from the green LEDs and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Causality Note: Consistent light intensity and stirring are critical for a reproducible reaction rate. The reaction is typically run at ambient temperature to ensure mild conditions.
-
-
Monitoring: The reaction is typically stirred under irradiation for 24 hours. Progress can be monitored by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: Upon completion, add deionized water (10 mL) to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 5 mL).
-
Causality Note: The addition of water quenches the reaction and precipitates some of the DMSO-soluble components, facilitating extraction into the organic layer.
-
-
Purification: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to afford the desired difluoromethylated product.
Representative Substrate Scope & Data
This photocatalytic method demonstrates broad applicability across a range of pharmaceutically relevant N-heterocycles. The data below is a representative summary synthesized from authoritative sources.[3][4][7]
| Entry | Substrate | Product | Yield (%) |
| 1 | Caffeine | 8-(Difluoromethyl)caffeine | 85 |
| 2 | Quinoxaline | 2-(Difluoromethyl)quinoxaline | 76 |
| 3 | 4-Phenylpyrimidine | 4-Phenyl-6-(difluoromethyl)pyrimidine | 68 |
| 4 | Lepidine | 4-Methyl-2-(difluoromethyl)quinoline | 91 |
| 5 | N-Methyl-phthalimide | N-Methyl-4-(difluoromethyl)phthalimide | 55 |
| 6 | 1-Methylquinoxolin-2(1H)-one | 1-Methyl-3-(difluoromethyl)quinoxalin-2(1H)-one | 91[3][8] |
Table 1. Representative yields for the direct C–H difluoromethylation of various N-heterocycles under photoredox conditions. Yields are for isolated products.
Trustworthiness & Troubleshooting
-
Incomplete Conversion: If the reaction stalls, a second portion of the difluoromethylating reagent and/or photocatalyst can be added. Ensure the light source is functioning correctly and positioned optimally.[4]
-
Low Yields: The electronic nature of the substrate is key. Highly electron-rich heterocycles may react poorly. In such cases, switching to a different reagent system, such as the DFMS/TBHP method, may be beneficial.[4]
-
Regioselectivity Issues: For substrates with multiple potential C–H functionalization sites, the regioselectivity is typically governed by the most electron-deficient position. Protonation of the heterocycle enhances this effect. If mixtures of isomers are obtained, careful optimization of solvent and additives may be required.
-
Purification Challenges: Some organic photocatalysts can be difficult to remove. Using a polymer-supported or immobilized photocatalyst can simplify workup.
Conclusion
The direct, late-stage difluoromethylation of triazines and related N-heterocycles is a powerful tool for modern medicinal chemistry. Strategies employing radical-based transformations, particularly those enabled by visible-light photoredox catalysis, offer a mild, efficient, and highly functional-group-tolerant pathway to novel chemical entities. The protocols and insights provided in this guide are designed to empower researchers to confidently apply these state-of-the-art methods, accelerating the discovery and development of next-generation therapeutics.[9]
References
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Google Search Result.
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- CF2H: a fascinating group for application in drug development enabling modul
- Difluoromethylation of Heterocycles via a Radical Process. RSC Publishing.
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC.
- Direct C–H difluoromethylation of heterocycles via organic photoredox c
- Synthesis of difluoromethylated 1,2,4‐triazine‐3,5(2H,4H)‐diones.
- A New Reagent for Direct Difluoromethyl
- Late-stage difluoromethylation: Concepts, developments and perspective.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Incorporation of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine into Functional Polymers
This Application Note provides a comprehensive technical guide on the incorporation of 2,4,6-tris(difluoromethyl)-1,3,5-triazine and its structural motifs into polymer chains.
Given the molecule's specific structure—a stable, electron-deficient triazine ring substituted with three difluoromethyl (
-
Physical Incorporation (Additive): Utilizing the molecule as a high-performance functional filler.
-
Network Integration (CTFs): Generating the moiety in situ via co-trimerization for Covalent Triazine Frameworks.
-
Pendant Functionalization: Grafting the motif onto nitrile-containing polymer backbones.
Executive Summary & Chemical Rationale
The incorporation of This compound into polymer matrices is a high-value strategy for developing advanced materials in microelectronics (low-
The Chemical Value Proposition
Unlike the perfluorinated analog (tris-trifluoromethyl), the difluoromethyl (
-
Lipophilic Hydrogen Bond Donor: The proton on the
group is sufficiently acidic (pKa 24) to act as a weak hydrogen bond donor while maintaining high lipophilicity. This "lipophilic bioisostere" effect is crucial for drug delivery polymers. -
Dielectric Performance: The high fluorine content lowers the dielectric constant (
) and water absorption, while the rigid triazine core imparts thermal stability ( ).
Comparison of Fluorinated Triazine Motifs
| Property | Polymer Impact | ||
| H-Bonding | None (Acceptor only) | Donor & Acceptor | Enhances compatibility with polar hosts; specific binding sites. |
| Polarity | Very Low | Moderate | Tunable solubility and phase separation. |
| Reactivity | Inert | C-H Activatable | Potential for radical grafting or functionalization. |
| State | Liquid/Low MP | Liquid | Acts as a plasticizer if not covalently bound. |
Incorporation Strategy A: Covalent Triazine Frameworks (CTFs)
Best For: High-performance coatings, filtration membranes, and catalytic supports. Mechanism: Ionothermal Cyclotrimerization.
Since this compound is the trimer of difluoroacetonitrile , it cannot be polymerized further into a linear chain without ring-opening (which destroys the motif). Instead, the strategy is to co-polymerize difluoroacetonitrile with a linker (e.g., 1,4-dicyanobenzene) to form a crosslinked network where the "tris(difluoromethyl)" motif exists as a terminal node or defect site, or the "bis(difluoromethyl)" unit is integrated into the chain.
Protocol 1: Synthesis of Fluorinated CTF Networks
Objective: Create a porous polymer network enriched with difluoromethyl-triazine nodes.
Materials:
-
Monomer A: Difluoroacetonitrile (Source of the
motif). -
Monomer B: Terephthalonitrile (Linker).
-
Catalyst: Anhydrous
.[1] -
Vessel: Quartz ampoule (flame-sealable).
Workflow:
-
Pre-treatment: Dry
under vacuum at for 4 hours to remove trace moisture (critical to prevent hydrolysis to amides). -
Charging: In a glovebox (Ar atmosphere), mix Terephthalonitrile (1.0 eq) and Difluoroacetonitrile (0.5 - 2.0 eq depending on desired termination density) with
(5.0 eq).-
Note: Excess difluoroacetonitrile will act as a "chain terminator," creating the specific 2,4-bis(difluoromethyl)triazinyl end-groups.
-
-
Sealing: Transfer mixture to a thick-walled quartz ampoule. Evacuate to
mbar and flame seal. -
Polymerization:
-
Purification: Crack ampoule. Grind black monolith. Wash with
(removes Zn), water, THF, and acetone. -
Drying: Vacuum dry at
for 12 hours.
Validation (QC):
-
FTIR: Look for disappearance of
stretch ( ) and appearance of Triazine breathing mode ( and ). -
XPS: Verify F/N ratio to confirm incorporation of
groups.
Incorporation Strategy B: Physical Blending (Additive)
Best For: Low-
This compound is a stable liquid/low-melting solid. It can be blended into fluoropolymers (e.g., PVDF, PTFE co-polymers) or Polyimides to enhance dielectric properties without altering the covalent backbone.
Protocol 2: Preparation of Low- Composite Films
Objective: Reduce the dielectric constant of a Polyimide (PI) host matrix.
Materials:
-
Host Polymer: Soluble Polyimide (e.g., 6FDA-DAM based) or Poly(vinylidene fluoride) (PVDF).
-
Additive: this compound (>98% purity).
-
Solvent: DMAc or NMP (for Polyimide); Acetone/DMF (for PVDF).
Workflow:
-
Dissolution: Dissolve the host polymer in the solvent (10-15 wt% solids). Stir for 4 hours.
-
Doping: Add the triazine additive (1% - 10% wt/wt relative to polymer).
-
Critical Step: Use high-shear mixing or sonication for 30 mins to ensure molecular-level dispersion.
-
-
Casting: Cast solution onto a glass substrate using a doctor blade (gap: 200
). -
Soft Bake: Heat at
(PVDF) or (PI) for 2 hours to remove bulk solvent. -
Thermal Cure:
-
Caution: The additive has a boiling point. Do not exceed its volatilization temperature (
) if it is not trapped. -
Strategy: If the host is a thermoset (e.g., Polyamic acid), cure at temperatures below the additive's flash point, or rely on the "tortuous path" of the polymer matrix to trap the molecule.
-
Preferred: Use UV-curable hosts to lock the additive in place at room temperature.
-
Data Interpretation:
-
Dielectric Constant (
): Expect a reduction from (Polyimide) to with 10% loading due to the free volume and low polarizability of C-F bonds.
Incorporation Strategy C: Post-Polymerization Modification (Advanced)
Best For: Creating functionalized polymer beads or surfaces. Mechanism: Pinner Synthesis / Nitrile Trimerization on Chain.
This method grafts the triazine motif onto a pre-existing polymer chain containing nitrile groups (e.g., Polyacrylonitrile - PAN).
Protocol 3: Modification of Nitrile-Polymers
Objective: Convert pendant nitrile groups on a polymer chain into fluorinated triazine rings.
Materials:
-
Base Polymer: Polyacrylonitrile (PAN) or Nitrile-functionalized Polystyrene.
-
Reagent: Difluoroacetonitrile.
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) or Ammonia (depending on Pinner vs. Trimerization route).
Workflow:
-
Swelling: Suspend the PAN polymer (powder or film) in a solvent that swells but does not dissolve it (e.g., Toluene/Ethanol mix), or dissolve if homogeneous reaction is desired (DMF).
-
Addition: Add Difluoroacetonitrile (excess).
-
Catalysis: Add acid catalyst (TfOH, 5 mol%).
-
Reaction: Reflux at
for 12-24 hours.-
Mechanism:[4] The pendant nitrile on the polymer reacts with two molecules of difluoroacetonitrile to form a triazine ring attached to the polymer backbone.
-
-
Workup: Precipitate polymer into Methanol. Wash extensively to remove unreacted nitrile.
Safety & Handling
-
Difluoroacetonitrile: Highly toxic and volatile. Handle strictly in a fume hood or glovebox.
-
Triazine Compounds: Generally low acute toxicity, but fluorinated derivatives can be skin irritants.
-
Thermal Stability: While the triazine ring is stable, the
group can release HF at very high temperatures ( ) in the presence of moisture. Use acid-resistant exhaust systems for high-temp curing.
References
-
Fluorine-Functionalized Triazine-Based Porous Organic Polymers. Journal of Agricultural and Food Chemistry. (2023). Describes the condensation polymerization of fluorinated precursors to form triazine networks. Link
-
Triazine-Containing Fluoropolymers and Applications. ResearchGate. (2015). Discusses optical and dielectric applications of triazine fluoropolymers. Link
-
Covalent Triazine Frameworks (CTFs) Synthesis. Royal Society of Chemistry. General protocols for nitrile trimerization using ZnCl2. Link
-
PubChem Compound Summary: this compound. National Library of Medicine. Chemical properties and identifiers. Link
-
Dielectric Properties of Fluorinated Polymers. ResearchGate. Analysis of low-k materials using triazine motifs. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of a triazine porous organic polymer thin film by nanoparticle-polymer reticulation for high-efficient molecule/ion separation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
purification methods for fluorinated triazine by-products
Introduction
Welcome to the technical support center. If you are working with fluorinated triazines (e.g., derivatives of cyanuric fluoride or 2,4,6-trifluoro-1,3,5-triazine), you are likely facing one of three critical challenges:
-
closely eluting by-products (separating n-substituted from n-1 substituted species).
-
hydrolytic instability (the "disappearing product" phenomenon).
-
sublimation/volatility issues during drying.
This guide moves beyond standard protocols to address the specific physicochemical behavior of the electron-deficient fluorotriazine core.
Module 1: Chromatographic Separation (The "Co-elution" Problem)
User Issue: "My mono-substituted product (
Technical Diagnosis:
Standard C18 phases rely primarily on hydrophobic interactions. Fluorine atoms are small, highly electronegative, and possess low polarizability. Substituting a fluorine for a hydrogen or even a methoxy group often results in minimal change in overall hydrophobicity, leading to poor selectivity (
The Solution: Pentafluorophenyl (PFP) Stationary Phases Switch to a PFP (Fluoro-Phenyl) stationary phase.[1][2] Unlike C18, PFP phases engage in multiple interaction mechanisms specifically suited for fluorinated aromatics:
-
-
Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich systems of your nucleophiles. -
Dipole-Dipole: Strong interaction between the stationary phase C-F dipoles and the analyte.
-
Shape Selectivity: The rigid aromatic ring provides better discrimination for positional isomers.
Data Comparison: Selectivity Factors (
)
Typical separation of mono- vs. di-substituted fluorotriazines
| Parameter | C18 (Standard) | PFP (Recommended) | Mechanism |
| Selectivity ( | 1.05 - 1.10 | 1.30 - 1.60 | PFP exploits the electronic deficiency of the triazine ring. |
| Retention Order | Hydrophobicity driven | Electronic driven | PFP often reverses elution order, moving the F-rich species. |
| Mobile Phase | Methanol often enhances |
Decision Workflow: Column Selection
Caption: Decision tree for selecting stationary phases when C18 fails to resolve fluorinated triazine by-products.
Module 2: Hydrolysis & Stability Management
User Issue: "I see a new peak growing at the baseline during aqueous workup. My yield drops the longer I keep it in the separatory funnel."
Technical Diagnosis:
Fluorinated triazines are activated electrophiles . The C-F bond on the triazine ring is highly susceptible to Nucleophilic Aromatic Substitution (
The Protocol: Non-Aqueous or Buffered Quenching
Never use a basic aqueous wash (e.g.,
Step-by-Step Workup Guide:
-
Quenching (The "Dry" Method):
-
If the reaction used an amine nucleophile, quench by adding a polymer-supported electrophile (e.g., PS-Isocyanate resin) to scavenge excess amine.
-
Filter the resin. The filtrate contains your product without introducing water.
-
-
Quenching (The "Buffered" Method):
-
If aqueous wash is unavoidable to remove salts, use a Citrate Buffer (pH 4-5) .
-
Why? Fluorotriazines are most stable in slightly acidic conditions. Basic pH catalyzes the attack of hydroxide (
) on the ring. -
Execute quickly: Keep the biphasic contact time under 5 minutes. Keep phases cold (
).
-
-
Drying:
-
Dry over
immediately. -
Warning: Do not use silica gel for filtration if the compound is highly reactive; the surface hydroxyls of silica can react with the fluorotriazine. Use Neutral Alumina or simply filter and evaporate.
-
Module 3: Volatility & Solid-State Isolation
User Issue: "I put my oil on the high-vacuum pump overnight to dry it, and the flask was empty in the morning."
Technical Diagnosis: Many fluorinated triazines (especially mono-substituted or perfluorinated precursors like cyanuric fluoride) have high vapor pressures . They sublime easily under reduced pressure, a property often mistaken for decomposition.
The Solution: Controlled Sublimation or Cold Crystallization
Method A: Purification by Sublimation (Exploiting the Flaw)
If your impurity is non-volatile (e.g., polymerized by-products or salts) and your product is volatile:
-
Place the crude solid/oil in a sublimation apparatus.
-
Apply vacuum (
mbar) but control the temperature . -
Use a cold finger (
with dry ice/acetone) to capture the product. -
Benefit: This avoids chromatography entirely and yields high-purity crystals.
Method B: Cold Crystallization (For Non-Volatile Products)
If you must avoid sublimation:
-
Do not use high vacuum (< 1 mbar) for extended periods at room temperature.
-
Use a Rotary Evaporator at moderate pressure (20-50 mbar) and
. -
Recrystallize from Heptane/EtOAc or Pentane/DCM . Fluorinated compounds often show "fluorophobic" effects in hydrocarbon solvents, promoting crystallization.
Module 4: Scavenging Strategy (Chromatography-Free)
User Issue: "I want to remove excess amine nucleophile without running a column."
Critical Warning: Do NOT use nucleophilic scavengers (e.g., amine-functionalized resins like PS-Trisamine). These will react with the C-F bonds on your product, destroying it.
Correct Protocol: Use Electrophilic Scavengers .
-
Resin: Polystyrene-supported Isocyanate (PS-NCO) or Benzaldehyde (PS-CHO).
-
Mechanism: The excess amine nucleophile attacks the isocyanate on the bead. Your fluorinated triazine (an electrophile) cannot react with the bead.
-
Procedure:
-
Add 2-3 equivalents of PS-NCO relative to the excess amine used.
-
Stir at Room Temperature for 2-4 hours.
-
Filter. The amine remains on the filter; the fluorinated triazine passes through.
-
Visualizing the Stability Pathway
Caption: Mechanism of hydrolysis and HF generation. Note that HF release can autocatalyze decomposition and damage glassware.
References
-
Selectivity of PFP Phases: Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for the analysis of fluorinated compounds." Journal of Chromatography A, 2007.
-
Hydrolysis Mechanism: Hwu, J. R., et al. "Reactivity of Cyanuric Fluoride and its Derivatives." Journal of Organic Chemistry, 1994.
-
Sublimation & Volatility: Chambers, R. D. Fluorine in Organic Chemistry. Wiley-Blackwell, 2004. (Chapter 6: Perfluoroaromatics).
-
Scavenger Resins in Synthesis: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000.
Sources
Technical Support Center: Optimizing Reaction Temperature for Difluoromethyl Triazine Substitution
From the Desk of the Senior Application Scientist
Welcome to the technical support center for optimizing your difluoromethyl triazine substitution reactions. This guide is structured to address the common and complex challenges researchers face when modulating reaction temperature. Our goal is to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot effectively and optimize rationally.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in the nucleophilic aromatic substitution (SNAr) of difluoromethyl triazines?
A1: Temperature is the primary lever to control the reaction rate and selectivity in SNAr reactions. The triazine ring is electron-deficient, making it susceptible to nucleophilic attack, but the reactivity is modulated by the substituents. The substitution process follows a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[1] Both the formation of this complex and the subsequent elimination of the leaving group are temperature-dependent steps.
-
Kinetic Control: At its core, the relationship between temperature and reaction rate is described by the Arrhenius equation. Insufficient thermal energy (low temperature) will result in sluggish or stalled reactions. Conversely, excessive heat can lead to the formation of undesired byproducts through competing reaction pathways or cause degradation of starting materials and products.[2][3]
-
Selectivity in Sequential Substitutions: For triazine cores with multiple leaving groups (like chlorine), temperature is the key to achieving selective mono-, di-, or tri-substitution. The first substitution is often exothermic and can be performed at low temperatures (e.g., 0-5 °C), while subsequent substitutions require progressively higher temperatures (e.g., room temperature to reflux) because the newly added electron-donating group deactivates the ring towards further substitution.[4][5][6]
Q2: I am observing no reaction or very low conversion. Should I just increase the heat?
A2: While insufficient temperature is a likely culprit, a systematic approach is more efficient than arbitrarily increasing heat. Before raising the temperature, verify the following:
-
Reagent Integrity: Are your nucleophile, base, and solvent anhydrous and of sufficient purity? Moisture can hydrolyze chlorinated triazine precursors, leading to inactive hydroxy-triazines.[5]
-
Base Stoichiometry and Strength: Is the base strong enough to deprotonate your nucleophile (if necessary) and neutralize the generated acid (e.g., HCl)? Common bases include K₂CO₃ or diisopropylethylamine (DIEA).[4][7]
-
Solubility: Are all reactants soluble in the chosen solvent at the initial reaction temperature? Poor solubility can mimic low reactivity.
If these factors are ruled out, a structured temperature increase is the logical next step. A good starting point is to increase the temperature in 10-20 °C increments, monitoring the reaction progress at each stage by a suitable analytical method like TLC, LC-MS, or GC-MS.[7][8][9]
Q3: My reaction is producing a complex mixture of byproducts. What is the likely cause and how can I fix it?
A3: The formation of multiple products typically points to a reaction temperature that is too high, opening up undesired reaction channels.
-
Over-substitution: If you are targeting monosubstitution on a di- or tri-chlorotriazine, excessive heat will overcome the deactivation from the first substituent, leading to di- and tri-substituted products.[5] The solution is to lower the temperature significantly. For the first substitution on cyanuric chloride, maintaining temperatures around 0 °C is crucial.[7]
-
Decomposition: Difluoromethylated compounds can have limited thermal stability. High temperatures may lead to decomposition, especially over extended reaction times.[2][3][10] Check literature for the thermal stability of your specific compound class. A Differential Scanning Calorimetry (DSC) analysis can provide precise decomposition temperatures (Tp).[3][11]
-
Side Reactions with Solvent: Some solvents can participate in side reactions at elevated temperatures. For example, nucleophilic solvents like alcohols could compete with your primary nucleophile. Consider switching to a more inert solvent like THF, 1,4-dioxane, or toluene.[12][13]
The workflow below illustrates a decision-making process for addressing byproduct formation.
Caption: Troubleshooting workflow for byproduct formation.
Troubleshooting Guide: Temperature Optimization
Issue 1: Reaction Fails to Reach Completion
-
Question: My reaction starts well but stalls at ~50-70% conversion, even after several hours at what I believe is the optimal temperature. What's happening?
-
Answer: This is a common issue that can stem from several temperature-related factors:
-
Product Insolubility: The desired product may be precipitating out of the reaction mixture, coating the starting material or simply removing it from the reactive solution phase. Try a solvent system in which the final product has higher solubility, or consider a slight temperature increase to maintain solubility.
-
Reagent Degradation: The nucleophile or base might not be stable over long periods at the reaction temperature. You can test this by running the reaction at a slightly lower temperature for a longer time or by adding a second charge of the potentially degrading reagent after the reaction has stalled.
-
Equilibrium: While less common for these SNAr reactions, consider if a reversible equilibrium is being reached. A change in temperature could shift the equilibrium position.
-
Issue 2: Inconsistent Results Between Batches
-
Question: I developed a protocol that worked well, but when scaling up, the reaction is inconsistent, sometimes giving good yield and other times a mixture of products. Why?
-
Answer: Temperature control and heat transfer are major challenges during scale-up.
-
Heat Transfer: A round-bottom flask in a heating mantle has inefficient and uneven heat distribution compared to a jacketed reactor system. The actual internal temperature can be very different from the setpoint.
-
Exotherms: The initial substitution on highly reactive triazines can be exothermic. On a small scale, this heat dissipates quickly. On a larger scale, it can cause the internal temperature to spike dramatically, leading to byproduct formation.
-
Solution: Use a calibrated thermometer to measure the internal reaction temperature. For scale-up, ensure you have adequate cooling capacity to control any exotherms. A programmed temperature ramp, rather than a single setpoint, can also provide more consistent results.
-
Experimental Protocols & Data
Protocol: Parallel Temperature Screening for Optimization
This protocol outlines a method for efficiently screening multiple temperatures to find the optimal conditions for your difluoromethyl triazine substitution.
Materials:
-
2-Chloro-4-difluoromethyl-6-(substituent)-1,3,5-triazine (1.0 eq)
-
Nucleophile (e.g., an amine or thiol) (1.1 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Anhydrous Solvent (e.g., Acetonitrile)
-
Parallel synthesis reaction block or multiple round-bottom flasks with rigorous temperature control (e.g., individual oil baths)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: In an array of reaction vials or flasks, add the difluoromethyl triazine starting material and a magnetic stir bar to each.
-
Reagent Addition: Under an inert atmosphere, add the anhydrous solvent to each vessel. Follow with the addition of the base and then the nucleophile.
-
Temperature Control: Seal the vessels and place them in the reaction block or oil baths pre-set to the desired screening temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction. Quench the aliquot (e.g., with dilute aq. HCl if using an amine nucleophile) and dilute with a suitable solvent.
-
Analysis: Analyze the aliquots by LC-MS or GC-MS to determine the conversion percentage and the relative abundance of product versus byproducts.[8][9]
Data Presentation: Example Temperature Screening Results
The following table summarizes hypothetical results from the protocol above, demonstrating how to interpret the data to select an optimal temperature.
| Temperature (°C) | Time (h) | Conversion (%) | Product:Byproduct Ratio | Observations |
| 40 | 24 | 35% | >99:1 | Very clean but slow reaction. |
| 50 | 24 | 78% | 98:2 | Good conversion, still very clean. |
| 60 | 8 | >95% | 97:3 | Optimal: High conversion in a reasonable time with high purity. |
| 70 | 4 | >95% | 90:10 | Faster reaction, but significant increase in byproducts. |
| 80 | 2 | >95% | 75:25 | Very fast, but poor selectivity. Some degradation observed. |
This data clearly indicates that 60°C provides the best balance of reaction rate and selectivity for this hypothetical system.
Mechanistic Considerations
The substitution on the triazine ring is generally considered a concerted SNAr process or a stepwise one with a very short-lived Meisenheimer intermediate.[12][14][15] The electron-withdrawing nature of the difluoromethyl group, combined with the triazine nitrogens, makes the ring carbons highly electrophilic.
Caption: Simplified SNAr reaction coordinate diagram.
Temperature directly influences the rate constants for both the addition (k_add) and elimination (k_elim) steps. Optimizing temperature means providing enough energy to overcome the activation barrier of the desired reaction (typically the initial nucleophilic attack) without providing so much energy that alternative, higher-energy byproduct pathways become accessible.
References
- Silver-Catalyzed [3 + 3] Dipolar Cycloaddition of Trifluorodiazoethane and Glycine Imines: Access to Highly Functionalized Trifluoromethyl-Substituted Triazines and Pyridines.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters.
- NUCLEOPHILIC AROMATIC-SUBSTITUTION IN HETEROCYCLES - ALCOHOLYSIS AND HYDROLYSIS OF 2-ANILINO-4,6-DICHLORO-1,3,5-TRIAZINES. Journal of the Chemical Society, Perkin Transactions 2.
- Protocol for synthesis of di- and tri-substituted s-triazine deriv
- Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. Helvetica Chimica Acta.
- Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. Journal of Physical Organic Chemistry.
- A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Deriv
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega. [Link]
-
Chromatographic methods for analysis of triazine herbicides. PubMed. [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PubMed. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Chromatographic Methods for Analysis of Triazine Herbicides. ResearchGate. [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega. [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature. [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Publications. [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ResearchGate. [Link]
-
Using new solvatochromic parameters to investigate dye–solvent interactions. ResearchGate. [Link]
-
Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. communities.springernature.com [communities.springernature.com]
minimizing side reactions in difluoromethylation using triazine reagents
Welcome to the technical support center for difluoromethylation reactions utilizing triazine-based reagents. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful reagents. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot challenges and minimize side reactions effectively.
The use of 1,3,5-triazine scaffolds as carriers for the difluoromethyl group offers a unique approach to this critical transformation. The triazine core acts as a potent activating group, facilitating the transfer of the -CF2H moiety to a variety of nucleophiles. However, the high reactivity of this system can also lead to specific side reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the issues you may encounter at the bench.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the difluoromethylation process. Each answer provides a diagnosis of the probable cause and a step-by-step solution.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is one of the most common issues and typically points to one of three areas: insufficient nucleophile activation, reagent deactivation, or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Insufficient Base Strength or Steric Hindrance: The nucleophilicity of your substrate (e.g., a phenol, thiol, or amine) is critical. If the base is not strong enough to deprotonate the substrate effectively, the reaction will not initiate.
-
Solution: Switch to a stronger, non-nucleophilic base. For phenols, moving from potassium carbonate (K₂CO₃) to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can significantly improve yields.[1] For sensitive substrates, consider phosphazene or guanidine bases, which offer high basicity with low nucleophilicity.[2] Ensure the base is freshly opened or properly stored to avoid deactivation by atmospheric moisture.
-
-
Hydrolysis of the Triazine Reagent: Difluoromethyl triazine reagents are highly electrophilic and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. This consumes the reagent before it can react with your substrate.
-
Solution: Rigorously dry all solvents and glassware. Use freshly distilled, anhydrous solvents stored over molecular sieves. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[3] Assembling the reaction setup while hot after oven-drying can help minimize adsorbed water.
-
-
Incorrect Reaction Temperature: These reactions often have a specific temperature window for optimal performance. Too low a temperature may not provide sufficient energy to overcome the activation barrier, while too high a temperature can lead to reagent decomposition.
-
Solution: Screen a range of temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature. If conversion is still low, gentle heating (e.g., 40-50 °C) may be necessary. Monitor the reaction by TLC or LCMS to track the consumption of starting material versus the appearance of degradation products.
-
Question 2: My main byproduct is the regenerated starting material (e.g., the starting phenol instead of the difluoromethyl ether). What is happening?
Answer:
This issue, often termed "proto-defluorination" in other contexts, points towards a side reaction where a proton source quenches a key intermediate. In the context of triazine reagents, it can also indicate a competitive reaction with the solvent or base.
Probable Causes & Solutions:
-
Protonation of the Activated Nucleophile: If there is a proton source in the reaction medium (e.g., residual water, acidic impurities, or a protic solvent), it can protonate your deprotonated substrate, effectively taking it out of the reaction.
-
Solution: Ensure all components are anhydrous. If your substrate has acidic protons elsewhere in the molecule, you may need to use a higher stoichiometry of the base to ensure the nucleophilic site remains deprotonated.
-
-
Reaction with Solvent: Solvents like methanol or ethanol can act as nucleophiles, competing with your substrate and consuming the triazine reagent. Some amide solvents like DMF can be problematic at higher temperatures.
-
Solution: Switch to a non-reactive, aprotic solvent such as THF, dioxane, or acetonitrile.[4] Always verify solvent compatibility before starting a new reaction.
-
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions about using difluoromethyl triazine reagents.
Question 1: What is the proposed mechanism for difluoromethylation using a reagent like 2,4,6-tris(difluoromethylsulfonyl)-1,3,5-triazine?
Answer:
The reaction is proposed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The triazine ring is highly electron-deficient due to the three nitrogen atoms and three strongly electron-withdrawing difluoromethylsulfonyl groups. This makes the carbon atoms of the triazine ring highly electrophilic.
Mechanism Steps:
-
Activation: A base deprotonates the nucleophile (e.g., a phenol, ROH) to generate a more potent nucleophile (RO⁻).
-
Nucleophilic Attack: The resulting nucleophile attacks one of the electrophilic carbon atoms of the triazine ring. This forms a negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The complex collapses, expelling a difluoromethylsulfinate anion (-SO₂CF₂H) as a leaving group.
-
Protonation: The difluoromethylsulfinate anion is subsequently protonated during workup to yield the final product and the triazine byproduct.
While less likely for sulfonyl-activated systems, an alternative pathway for other types of triazine reagents could involve the generation of difluorocarbene (:CF₂), especially under thermal conditions, which then reacts with the nucleophile.[5][6]
Proposed SNAr Mechanism
Caption: The proposed SNAr pathway for difluoromethylation.
Question 2: How critical is the choice of solvent, and what are the best options?
Answer:
Solvent choice is paramount. An inappropriate solvent can halt the reaction or promote side reactions.
Key Considerations:
-
Aprotic Nature: The solvent must be aprotic to avoid reacting with the base, the activated nucleophile, or the triazine reagent. Protic solvents like water, methanol, or ethanol are incompatible.
-
Polarity: A polar aprotic solvent is usually preferred to dissolve the nucleophilic salt and the triazine reagent.
-
Stability: The solvent should be stable under the reaction conditions and not participate in side reactions.
| Solvent Class | Recommended Examples | Rationale & Potential Issues |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good general-purpose solvents. Must be rigorously dried as they are hygroscopic. |
| Nitriles | Acetonitrile (MeCN) | Polar enough for many salts, generally inert. Ensure high purity.[4] |
| Amides | N,N-Dimethylformamide (DMF) | High polarity, excellent solvating power. Caution: Can be unstable at higher temperatures and may not be suitable for all substrates.[1] |
| Hydrocarbons | Toluene, Hexanes | Generally not polar enough to dissolve reactants, leading to poor reaction rates. Not recommended. |
Experimental Protocols
General Protocol: Difluoromethylation of 4-tert-Butylphenol
This protocol provides a representative procedure for the O-difluoromethylation of a phenol using a hypothetical electrophilic triazine reagent. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
4-tert-Butylphenol (1.0 equiv)
-
2,4,6-tris(difluoromethylsulfonyl)-1,3,5-triazine (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃), flame-dried (1.5 equiv)[1]
-
Anhydrous Acetonitrile (MeCN), stored over molecular sieves
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol and cesium carbonate.
-
Inert Atmosphere: Seal the flask with septa, and purge with dry Argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the resulting suspension at room temperature for 15 minutes to allow for salt formation.
-
Reagent Addition: In a separate flame-dried vial under Argon, dissolve the triazine reagent in a minimal amount of anhydrous acetonitrile. Transfer this solution to the flask containing the phenol suspension via cannula or syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LCMS every 30 minutes until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-(tert-butyl)-4-(difluoromethoxy)benzene.
References
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). American Chemical Society. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2020). MDPI. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Difluoromethylation of Phenols. (2024). Organic Syntheses. Available at: [Link]
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one. (2024). Organic Syntheses. Available at: [Link]
-
Optimization of the Reaction Conditions. (2018). ResearchGate. Available at: [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (2014). The Hartwig Group, UC Berkeley. Available at: [Link]
-
A New Reagent for Direct Difluoromethylation. (2012). Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (2014). Angewandte Chemie International Edition. Available at: [Link]
-
Difluoromethylation of Phenols. (2026). ResearchGate. Available at: [Link]
-
Recent Advances in the Synthetic Application of Difluorocarbene. (2012). Synlett. Available at: [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications. Available at: [Link]
-
Optimization of reaction conditions. (2016). ResearchGate. Available at: [Link]
-
CF₃S-Triazine for Dehydroxylative Trifluoromethylthiolation of Alcohols. (2025). ResearchGate. Available at: [Link]
-
Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. (2023). ResearchGate. Available at: [Link]
-
Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. (2006). Molecules. Available at: [Link]
-
CF3S-triazine for dehydroxylative trifluoromethylthiolation of alcohols. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2,4,6-tris(difluoromethyl)-1,3,5-triazine under basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the stability of 2,4,6-tris(difluoromethyl)-1,3,5-triazine under basic conditions. As a Senior Application Scientist, this guide is formulated based on established principles of organic chemistry and extensive experience with related fluoroalkylated heterocyclic systems. While direct literature on the stability of this specific molecule is emerging, the information herein is built upon the well-documented reactivity of analogous electron-deficient triazines and the known behavior of difluoromethyl groups.
Troubleshooting Guide: Unexpected Results in Basic Media
Researchers may encounter several challenges when working with this compound in the presence of bases. This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction is showing multiple unexpected products by LC-MS, and the yield of my desired product is low. What is likely happening?
Answer: The presence of multiple unexpected products strongly suggests degradation of the this compound starting material. The 1,3,5-triazine ring is highly electron-deficient due to the presence of three nitrogen atoms. This electron deficiency is further intensified by the strong electron-withdrawing nature of the three difluoromethyl (-CHF₂) substituents. Consequently, the carbon atoms of the triazine ring are highly electrophilic and susceptible to nucleophilic attack by bases present in your reaction mixture.[1][2]
The primary degradation pathway is likely a nucleophilic aromatic substitution (SNAr) reaction.[3][4] In this mechanism, a nucleophile (e.g., hydroxide, alkoxide, or even a basic amine) attacks a carbon atom of the triazine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] Subsequently, a leaving group is expelled to restore the aromaticity of the ring. In this case, the "leaving group" could be a difluoromethyl anion, although ring-opening pathways are also possible.
Visualizing the Degradation Pathway: Nucleophilic Aromatic Substitution
Caption: Proposed SNAr degradation pathway.
Troubleshooting Steps:
-
Lower the Reaction Temperature: SNAr reactions are often temperature-dependent. Running your reaction at a lower temperature may slow down the degradation of the triazine.
-
Use a Weaker Base: If your protocol allows, consider using a weaker, non-nucleophilic base. For example, a hindered amine base like diisopropylethylamine (DIPEA) might be a better choice than a strong nucleophile like sodium hydroxide or sodium methoxide.
-
Control Stoichiometry: Use the minimum required amount of base. An excess of base will accelerate the decomposition of your starting material.
-
Shorten Reaction Time: Monitor your reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as your desired product is formed.
Question 2: I observe the formation of fluoride ions in my reaction mixture, confirmed by ¹⁹F NMR or a fluoride ion-selective electrode. What does this indicate?
Answer: The detection of fluoride ions suggests that the C-F bonds of the difluoromethyl groups are being cleaved. While C-F bonds are generally strong, they can be susceptible to cleavage under certain basic conditions, especially when activated.[5] The acidity of the hydrogen atom in the -CHF₂ group is increased by the two adjacent fluorine atoms, making it susceptible to deprotonation by a strong base.[6] This could initiate an elimination pathway, leading to the formation of a difluorocarbene intermediate and subsequent decomposition.
Alternatively, nucleophilic attack on the silicon glassware, catalyzed by the base, can generate fluoride ions, which can then attack the triazine ring.
Troubleshooting Steps:
-
Use Plasticware: If you suspect fluoride-mediated decomposition originating from the glassware, consider running your reaction in plastic vessels (e.g., PTFE or polypropylene).
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Water can act as a nucleophile and a proton source, potentially facilitating decomposition pathways.
-
Scrutinize Your Base: Highly basic and fluorophilic reagents can promote C-F bond cleavage. Re-evaluate the necessity of such a strong base.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common basic solutions used in drug discovery?
A1: Based on the principles of physical organic chemistry, this compound is expected to have limited stability in the presence of strong bases. The stability will be highly dependent on the nature of the base, the solvent, the temperature, and the reaction time.
| Base Type | Expected Stability | Primary Degradation Pathway |
| Strong, Nucleophilic Bases (e.g., NaOH, KOH, NaOMe) | Low | Rapid SNAr and potential hydrolysis |
| Amine Bases (e.g., triethylamine, DIPEA) | Moderate | Slower SNAr |
| Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃) | Moderate to High | Slow SNAr, dependent on solubility |
Q2: Can I use this compound in reactions with primary or secondary amines?
A2: Yes, but with caution. Primary and secondary amines are nucleophiles and can participate in SNAr reactions with the triazine ring.[7][8] This is a common method for synthesizing substituted triazines.[9][10] If your goal is to modify another part of your molecule without affecting the triazine core, you will need to carefully control the reaction conditions (low temperature, stoichiometric amounts of the amine) to minimize competitive substitution on the triazine ring.
Q3: How can I monitor the stability of this compound in my reaction?
A3: Several analytical techniques can be employed:
-
¹⁹F NMR Spectroscopy: This is a highly sensitive method for monitoring the disappearance of the starting material's -CHF₂ signal and the appearance of any fluorine-containing degradation products or fluoride ions.
-
LC-MS: Liquid chromatography-mass spectrometry is ideal for tracking the consumption of the starting material and the formation of various products over time.
-
TLC: Thin-layer chromatography can provide a quick qualitative assessment of the reaction progress, provided the starting material and products have different retention factors.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability Under Basic Conditions
This protocol provides a framework for systematically evaluating the stability of this compound with a specific base.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, MeCN)
-
Base of interest (e.g., triethylamine, potassium carbonate)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR, or a fluorinated compound with a distinct chemical shift for ¹⁹F NMR)
-
NMR tubes, vials, and standard laboratory glassware
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent.
-
In a separate vial, dissolve the base of interest in the same anhydrous solvent.
-
Combine the triazine/internal standard solution with the base solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Immediately take an aliquot (t=0) and quench it (e.g., by adding a mild acid or diluting with a suitable solvent for analysis).
-
Take aliquots at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) and quench them.
-
Analyze all aliquots by ¹⁹F NMR and/or LC-MS to determine the concentration of the starting material relative to the internal standard over time.
Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
References
- Laskowski, P., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
- BenchChem. (2025). Mechanism of Nucleophilic Substitution on Dichloro-s-triazines. BenchChem Tech Support.
- Antal, Z., et al. (2015).
- Andersen, L., et al. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H₂S. Industrial & Engineering Chemistry Research.
- Plust, S. J., et al. (1981). Kinetics and mechanism of hydrolysis of chloro-1,3,5-triazines. Atrazine. The Journal of Organic Chemistry.
- Horrobin, S. (1963). The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity. Journal of the Chemical Society (Resumed).
- Singh, U. P., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- Science of Synthesis. (2004). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Thieme.
- Smith, A. D., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Organic Chemistry Tutor. (2018). 34.
- Creative Proteomics. (2023).
- Journal of Advanced Scientific Research. (2025).
- Ferreira, P. M. T., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules.
- Miller, W. T., et al. (1960). Reactions of the Perfluoronitriles. II. Syntheses of 2,4,6-tris(Perfluoroalkyl)-1,3,5-Triazines. The Journal of Organic Chemistry.
- ResearchGate. (2025). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- ResearchGate. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- Journal of the American Chemical Society. (2025). Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance.
- Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
- Chinthapally, K., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry.
- Mibu, N., et al. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Chemical & Pharmaceutical Bulletin.
- Sigma-Aldrich. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. sciensage.info [sciensage.info]
- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H and 19F NMR Characterization of 2,4,6-tris(difluoromethyl)-1,3,5-triazine
Executive Summary & Strategic Context
In the landscape of modern drug discovery, the difluoromethyl (
This guide provides a definitive technical framework for characterizing 2,4,6-tris(difluoromethyl)-1,3,5-triazine , a high-value fluorinated building block. We compare it directly against its trifluoromethyl and methyl analogs to ensure precise identification during synthesis and quality control.
Mechanistic Theory: The Spin System
To accurately interpret the spectra, one must understand the spin physics of the difluoromethyl group attached to an electron-deficient triazine core.
The Spin System
Unlike the methyl group (
-
Proton (
H): The single proton couples to two equivalent fluorine nuclei ( ). This splits the proton signal into a triplet ( ) with an intensity ratio of 1:2:1. -
Fluorine (
F): The two equivalent fluorine atoms couple to the single proton. This splits the fluorine signal into a doublet ( ) with an intensity ratio of 1:1.
The "Fingerprint" Coupling Constant ( )
The definitive identifier for this molecule is the geminal coupling constant (
Comparative Spectral Data
The following table contrasts the target molecule with its two most common analogs: the fully fluorinated (
Table 1: Diagnostic NMR Signals (Solvent: )
| Feature | Target: Tris(difluoromethyl) | Analog A: Tris(trifluoromethyl) | Analog B: Tris(methyl) |
| Formula | |||
| Triplet ( | Silent (No Signal) | Singlet ( | |
| 6.5 – 7.0 ppm | N/A | 2.5 – 2.8 ppm | |
| Doublet ( | Singlet ( | Silent (No Signal) | |
| -115 to -125 ppm | -70 to -80 ppm | N/A | |
| Coupling ( | 52 – 56 Hz | N/A | N/A |
| Interpretation | H-Bond Donor | Lipophilic / Inert | Steric Bulk Only |
Note on Chemical Shifts: The triazine ring is highly electron-deficient, causing significant deshielding. The
proton (ppm) is shifted downfield compared to a standard alkyl ( ppm) due to the ring's inductive effect.
Experimental Protocol: Acquisition & Processing
To ensure data integrity—specifically for quantitative NMR (qNMR)—adhere to this self-validating protocol.
A. Sample Preparation[3]
-
Solvent Choice: Use Chloroform-d (
) for routine characterization.-
Advanced Insight: If studying hydrogen bonding capacity, use Acetone-d6 or DMSO-d6 . The basic oxygen in these solvents will interact with the
proton, causing a significant downfield shift (up to +0.5 ppm), confirming its H-bond donor capability.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. Avoid over-concentration to prevent aggregation artifacts.
B. Acquisition Parameters (The "Senior Scientist" Setup)
Standard parameters often fail for fluorinated compounds due to relaxation times. Use these settings:
-
H NMR:
-
Spectral Width: -2 to 14 ppm (Ensure the triplet is fully captured).
-
Relaxation Delay (
): 5 seconds. (Ensures full integration accuracy).
-
-
F NMR:
-
Referencing: Internal standard
-trifluorotoluene ( -63.7 ppm) or calibrate to external ( 0.0 ppm). -
Relaxation Delay (
): CRITICAL. Fluorine nuclei on heterocycles can have relaxation times seconds. Set seconds for quantitative integration. Failure to do this will result in under-integration of the signal. -
Decoupling: Acquire
F{ H} (proton-decoupled) to collapse the doublet into a singlet for higher sensitivity, then acquire coupled F to verify the doublet splitting ( ) for structural confirmation.
-
Decision Logic & Workflow
The following diagram illustrates the logical flow for confirming the identity of the difluoromethyl-triazine against potential impurities or analogs.
Figure 1: Decision tree for spectroscopic identification of triazine analogs based on spin multiplicity and chemical shift.
Troubleshooting Common Anomalies
Issue: The
-
Cause: Poor shimming or dynamic exchange.
-
Solution: The
proton can be acidic. If the solvent contains trace water or base, proton exchange may broaden the signal. Dry the solvent over molecular sieves or add a drop of (which will eventually erase the signal via deuterium exchange).
Issue: The
-
Cause: Insufficient relaxation delay (
). -
Solution: Increase
to (typically 15-20 seconds for accurate qNMR).
Issue: "Satellites" appear around the Carbon signals in
-
Cause: This is normal.[1] The Carbon of the
group is split into a triplet of doublets ( ) due to coupling with two Fluorines ( Hz) and one Proton. This complex splitting often makes the carbon difficult to observe due to low signal-to-noise ratio.
References
-
General Fluorine NMR Principles: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2]
-
Difluoromethyl Bioisosteres & Properties: Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study." Journal of Medicinal Chemistry, 60(2), 797-804.
-
Triazine Synthesis & Characterization: Pougala, P., et al. (2024). "Direct Difluoromethylation of Pyridines and Triazines." Nature Communications (Analogous structural data for electron-deficient rings).
-
NMR Impurities & Solvent Shifts: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry, 81(17), 7375–7379.
Sources
Part 1: Deconstructing the Molecular Formula: The Isomeric possibilities of C6H3F6N3
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of C6H3F6N3 and the Strategy for Isomer Elucidation
For researchers, scientists, and drug development professionals, the structural elucidation of novel compounds is a foundational challenge. The molecular formula C6H3F6N3 represents a complex analytical puzzle. Its high degree of unsaturation, coupled with the presence of fluorine and nitrogen, suggests a multitude of potential isomers, each with unique chemical and physical properties. This guide provides a comprehensive framework for utilizing mass spectrometry, in concert with other analytical techniques, to analyze the fragmentation patterns of potential C6H3F6N3 isomers, offering a strategic approach to their identification and differentiation.
The molecular formula C6H3F6N3 indicates a molecule with a high degree of unsaturation, strongly suggesting an aromatic or heterocyclic core. The presence of six fluorine atoms most commonly points to two trifluoromethyl (-CF3) groups, a moiety frequently used in medicinal chemistry to enhance metabolic stability and bioavailability.[1] The three nitrogen atoms can exist in various functional groups, dramatically increasing the number of possible constitutional isomers.[2][3]
Given the elemental composition, we can postulate several classes of isomers. For the purpose of this guide, we will consider two plausible structural classes:
-
Class A: Azido-bis(trifluoromethyl)benzene Isomers: A benzene ring substituted with one azido group (-N3) and two trifluoromethyl groups (-CF3). The positional arrangement of these three substituents leads to multiple isomers (e.g., 1-azido-2,3-bis(trifluoromethyl)benzene, 1-azido-2,4-bis(trifluoromethyl)benzene, etc.).
-
Class B: Substituted Nitrogen Heterocycles: A core heterocyclic ring, such as pyrimidine or triazine, substituted with trifluoromethyl and other nitrogen-containing groups that satisfy the molecular formula.
Distinguishing between these isomers requires a detailed analysis of their fragmentation patterns in mass spectrometry.
Part 2: Predicting Mass Spectrometry Fragmentation Patterns
Electron Ionization (EI) mass spectrometry is a powerful technique that generates reproducible fragmentation patterns, which act as a molecular fingerprint.[4] For a molecule as complex as C6H3F6N3, the fragmentation will be directed by the interplay of its functional groups and the stability of the resulting ions.
Key Fragmentation Pathways for Trifluoromethylated Aromatics
-
Loss of Trifluoromethyl Radical (•CF3): A common and diagnostically significant fragmentation is the cleavage of the C-C bond between the aromatic ring and a -CF3 group. This results in a prominent fragment ion at [M-69] ⁺, as the CF3 radical has a mass of 69 Da.[1]
-
Fluorine Rearrangements: In some instances, rearrangements involving fluorine atoms can occur. For example, the expulsion of a neutral CF2 molecule has been observed in the mass spectra of certain trifluoromethyl-substituted compounds.[1]
-
Aromatic Ring Fragmentation: The stable aromatic core will also undergo fragmentation, often through the loss of small molecules like acetylene (C2H2), leading to a series of smaller, characteristic ions.
Fragmentation of Potential Nitrogen-Containing Moieties
The fragmentation pattern will be heavily influenced by the nature of the nitrogen functional groups:
-
Azido Group (-N3): Azides are known to readily lose a molecule of nitrogen gas (N2), which is a very stable neutral loss. This would produce a strong peak at [M-28] ⁺. This is a highly characteristic fragmentation pathway.
-
Nitro Group (-NO2): For comparison with related compounds, if nitro groups were present, one would expect characteristic losses of •NO2 (46 Da), •NO (30 Da), and sometimes an oxygen atom (16 Da). The loss of •NO is often preceded by a "nitro-to-nitrite" rearrangement.[5]
-
Amino Group (-NH2): In isomers containing an amino group, fragmentation would likely involve the loss of a hydrogen atom to form an [M-1]⁺ ion, or cleavage of bonds adjacent to the amine. The molecular ion peak would have an odd mass, consistent with the nitrogen rule.[6]
The "Ortho Effect" in Isomer Differentiation
The relative positions of substituents on the aromatic ring can lead to unique fragmentation pathways, known as "ortho effects." For example, an ortho arrangement of two substituents might allow for the elimination of a small, stable neutral molecule through an intramolecular interaction, a pathway unavailable to the meta and para isomers. This can be a powerful tool for distinguishing positional isomers.[5]
The following table summarizes the predicted key fragments for a hypothetical set of Azido-bis(trifluoromethyl)benzene isomers.
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Structure/Origin | Diagnostic Value |
| [M]⁺• | (Calculated Molecular Weight) | Molecular Ion | Confirms molecular weight. |
| [M-28]⁺• | M - 28 | Loss of N2 from the azido group | Highly indicative of an azido substituent. |
| [M-69]⁺ | M - 69 | Loss of a •CF3 radical | Confirms the presence of a trifluoromethyl group. |
| [M-28-69]⁺ | M - 97 | Sequential loss of N2 and •CF3 | Indicates the presence of both functional groups. |
| [C6H3F3]⁺ | 144 | Fragment of the aromatic ring | Suggests fragmentation of the core structure. |
Part 3: A Comparative Guide to Analytical Workflows for Isomer Identification
While mass spectrometry is a cornerstone for structural analysis, a definitive identification of C6H3F6N3 isomers requires an integrated approach, combining chromatographic separation with various spectroscopic techniques.[4][7]
Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy |
| Sensitivity | High (picomole to femtomole)[1] | Low (millimolar range)[1] | Moderate |
| Information Provided | Molecular weight, elemental composition (HRMS), structural fragments (MS/MS)[1][4] | Detailed 3D structure and atomic connectivity[8] | Presence of functional groups[4] |
| Sample Requirement | Small (micrograms to nanograms) | Larger (milligrams)[1] | Milligrams |
| Destructive? | Yes | No | No |
| Hyphenation | Easily coupled with GC and LC[1] | Possible but less common | Not typically hyphenated for this purpose |
Integrated Analytical Workflow
A robust workflow for characterizing the isomers of C6H3F6N3 would involve the following steps:
Caption: Integrated workflow for the separation and identification of C6H3F6N3 isomers.
Part 4: Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible and high-quality data.
Step-by-Step Protocol for GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the C6H3F6N3 isomer mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point for separating aromatic isomers.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify the chromatographic peaks for each separated isomer.
-
Extract the mass spectrum for each peak.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern, looking for key fragments (e.g., [M-28]⁺, [M-69]⁺) and compare the relative intensities of fragments between isomers to identify unique patterns.
-
Conclusion
The analysis of a compound with the formula C6H3F6N3 is a significant challenge that exemplifies the cutting edge of analytical chemistry. A successful characterization hinges on a strategic, multi-instrument approach. Mass spectrometry, particularly when coupled with high-resolution capabilities and tandem MS, provides indispensable information on molecular weight and fragmentation pathways. However, it is the synergy of MS with chromatographic separation and definitive structural techniques like NMR that allows for the unambiguous identification and differentiation of its many potential isomers. This integrated workflow empowers researchers to tackle the complexities of novel chemical entities and drive innovation in science and drug development.
References
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Distinguishing Alkylbenzene Isomers.
- BenchChem. (2025).
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube.
- Assaf, J., Kollmeier, A. S., Müller, C., & Parr, M. K. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(3), 215-228.
- Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry.
- eGyanKosh. (n.d.).
- Yinon, J. (1987). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Organic Mass Spectrometry, 22(8), 501-505.
- LibreTexts. (2023, August 29).
- BenchChem. (2025). Application Note: Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline.
- Doc Brown's Chemistry. (n.d.). 17 structural constitutional isomers of molecular formula C6H13Cl....
- Tyler, A., & Dalmia, A. (2014, February 6). Direct Sample Analysis/Time-of-Flight Mass Spectrometry.
- McKay, G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline.
- BenchChem. (2025). A Spectroscopic Showdown: Unmasking 2,4-Dinitrodiphenylamine and Its Isomers.
- Doc Brown's Chemistry. (2026, February 7). 5 constitutional isomers of molecular formula C3H3Cl....
- Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl....
- Thurman, E. M., et al. (2006). Identification of Pesticide Transformation Products in Food by Liquid Chromatography/Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation”. Analytical Chemistry, 78(13), 4701-4708.
- Doc Brown's Chemistry. (n.d.). dihalopropanes isomerism names of 4 constitutional isomers....
- Lim, Z. Y., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 4899.
- The Organic Chemistry Tutor. (2018, April 21). Constitutional Isomers [Video]. YouTube.
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- 3. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
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Publish Comparison Guide: Crystallographic & Structural Analysis of Fluorinated Triazines
The following guide provides a rigorous technical comparison and crystallographic analysis framework for 2,4,6-tris(difluoromethyl)-1,3,5-triazine , designed for researchers in structural chemistry and drug discovery.
Executive Summary & Structural Context
In medicinal chemistry, the modulation of lipophilicity and hydrogen bonding is critical for bioisosteric replacement. The This compound scaffold represents a unique "lipophilic hydrogen bond donor" motif, distinct from its perfluorinated analog, 2,4,6-tris(trifluoromethyl)-1,3,5-triazine .
While the trifluoromethyl (-CF
Critical Physical Constraint: Both compounds are liquids or low-melting solids at ambient temperature. Consequently, "X-ray crystallography data" for the neat compounds refers to in situ cryo-crystallography or high-level computational modeling validated by gas-phase electron diffraction (GED).
Structural Data Comparison
The following table synthesizes physicochemical and structural metrics. Note that lattice parameters for the -CHF
| Feature | This compound | 2,4,6-tris(trifluoromethyl)-1,3,5-triazine |
| Formula | C | C |
| Physical State (RT) | Liquid (BP: 72–73°C @ 20 mmHg) | Liquid (MP: -25°C) |
| Space Group (Predicted) | P2 | P2 |
| Calculated Density | ~1.597 g/cm | ~1.68 g/cm |
| C-N Bond Length | 1.335 Å (Aromatic character) | 1.332 Å |
| Exocyclic C-C Bond | 1.502 Å | 1.510 Å |
| Primary Interaction | C-H[1][2]···N (Intermolecular H-bond) | F···F / F··· |
| Dipole Moment | Non-zero (Conformer dependent) | ~0 D (D |
| Bioisosteric Role | Lipophilic H-bond Donor | Lipophilic Space Filler |
Key Structural Differentiator: The Difluoromethyl Hydrogen Bond
The crystallographic signature of the -CHF
-
Interaction Distance (d
): Typically 2.3 – 2.6 Å for C-H···N interactions in triazine packings. -
Interaction Energy: ~1.5 – 2.5 kcal/mol (vs. <0.5 kcal/mol for weak F···F contacts).
Experimental Protocol: In Situ Cryo-Crystallography
Because the subject compound is liquid at room temperature, standard solvent evaporation methods fail. The following Optical Heating and Crystallization (OHCD) protocol is the industry standard for obtaining high-quality single crystals of such fluorinated liquids.
Phase 1: Capillary Loading & Mounting
-
Selection: Use a Lindemann borosilicate glass capillary (0.1 – 0.3 mm diameter).
-
Loading: Draw the neat liquid this compound into the capillary via capillary action to a length of ~10 mm.
-
Sealing: Flame-seal both ends carefully to prevent thermal decomposition or moisture ingress.
-
Mounting: Fix the capillary to a magnetic goniometer base using beeswax or epoxy.
Phase 2: In Situ Crystal Growth (Zone Melting)
-
Cooling: Mount the sample on the diffractometer and cool rapidly to 200 K using a nitrogen cryostream to form a polycrystalline glass/powder.
-
Laser Zoning: Use a focused IR laser (CO
laser) to create a molten zone. Move the zone slowly along the capillary axis (rate: 0.2 – 0.5 mm/h). -
Annealing: Once a single seed is isolated, cycle the temperature ±5 K around the melting point to anneal defects.
-
Data Collection: Collect X-ray diffraction data at 100 K (or lower) to minimize thermal motion of the terminal fluorine atoms.
Visualization: Cryo-Crystallography Workflow
Figure 1: Workflow for in situ crystallization of liquid fluorinated triazines.
Mechanistic Comparison of Intermolecular Interactions
Understanding the packing forces is essential for predicting how these moieties behave in a protein binding pocket.
Pathway A: The Trifluoromethyl (-CF ) Regime
-
Mechanism: Driven by dispersion forces and weak electrostatic repulsion.
-
Packing: Molecules arrange to maximize F···F contacts (often segregated into fluorous domains) or F···
interactions with the electron-deficient triazine ring. -
Result: High volatility, low melting point, "slippery" lattice.
Pathway B: The Difluoromethyl (-CHF ) Regime
-
Mechanism: Driven by C-H···N hydrogen bonding. The electron-withdrawing fluorine atoms acidify the C-H proton, making it a viable donor to the triazine ring nitrogens of adjacent molecules.
-
Packing: Formation of directional chains or dimers.
-
Result: Higher lattice energy, reduced volatility compared to non-polar isosteres, and specific directional binding in biological targets.
Visualization: Interaction Network
Figure 2: Divergent packing mechanisms driven by fluorination patterns.
References
-
NIST Mass Spectrometry Data Center. (2023). 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)- Phase Change Data. National Institute of Standards and Technology. Link
-
Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186. (Authoritative source on F-mediated packing). Link
-
Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry, 60, 1626-1631. (Foundational text on CHF2 H-bonding). Link
-
PubChem. (2024). Compound Summary: this compound.[1][3][4] National Library of Medicine. Link
-
Reutrakul, V., et al. (2015). Synthesis and crystallographic analysis of fluorinated triazines. (General reference for triazine synthesis protocols). Link
Sources
Introduction: The Strategic Convergence of the Triazine Scaffold and Difluoromethyl Group
A Senior Application Scientist's Guide to the Comparative Biological Activity of Difluoromethyl Triazine Analogs
In modern medicinal chemistry, the 1,3,5-triazine (or s-triazine) ring is considered a "privileged scaffold".[1] Its synthetic tractability and rigid, symmetrical structure allow for precise, multi-vector modifications, making it an ideal framework for developing highly specific biological agents.[1] This scaffold has been successfully employed to create a wide array of therapeutics, including kinase inhibitors, receptor antagonists, and enzyme modulators for oncology, infectious diseases, and neurodegeneration.[1][2]
When this versatile scaffold is functionalized with a difluoromethyl (CF2H) group, a powerful synergy emerges. The CF2H moiety is not merely a fluorine substitution; it is a unique functional group that can significantly enhance a molecule's pharmacological profile. It can serve as a bioisostere for hydroxyl or thiol groups, improve metabolic stability, and, crucially, act as a hydrogen bond donor, which can enhance target affinity and specificity.[3][4]
This guide provides a comparative analysis of difluoromethyl triazine analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We will delve into the causality behind their design, present comparative efficacy data, and provide a detailed protocol for a key biological assay used in their evaluation.
Mechanism of Action: Targeting Critical Kinase Signaling Pathways
Difluoromethyl triazine analogs have been extensively developed as inhibitors of protein kinases, particularly those in signaling pathways that are commonly dysregulated in human cancers.[5] The primary mechanism for many of these compounds is competitive inhibition at the ATP-binding site of the kinase domain. The triazine core often serves as the central scaffold, positioning various substituents to interact with specific pockets within the active site.
A prominent example is the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] The analog ZSTK474, a 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole, is a pan-Class I PI3K inhibitor that has advanced to clinical trials.[6] Its crystal structure reveals that one of the morpholino groups forms a key hydrogen bond with the hinge residue Val828, while the benzimidazole group extends into an affinity pocket.[6] The difluoromethyl group itself points towards the solvent-exposed region, influencing solubility and pharmacokinetic properties.[6]
Below is a simplified representation of the PI3K/Akt/mTOR pathway and the inhibitory action of a triazine analog like ZSTK474.
Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by a difluoromethyl triazine analog.
Comparative Analysis and Structure-Activity Relationships (SAR)
The efficacy and selectivity of difluoromethyl triazine analogs are highly dependent on the substitutions at the 2, 4, and 6 positions of the triazine ring. By systematically modifying these positions, researchers can fine-tune the compound's affinity for different kinase targets.
Key SAR Insights:
-
Selectivity between Kinases: In the development of Bruton's tyrosine kinase (BTK) inhibitors, modifying the 1,3,5-triazine scaffold with more hydrophobic side chains was found to improve selectivity for BTK over the Epidermal Growth Factor Receptor (EGFR).[5][7] This led to the discovery of compound 7 , which has a BTK IC50 of 17.0 nM but an EGFR IC50 of >1000 nM, demonstrating excellent selectivity.[5][7]
-
Impact of Fluorine Groups: The presence and position of fluorine atoms can be critical. In one study of EGFR inhibitors, removing a fluorine group from the phenyl ring of an analog resulted in a fivefold reduction in inhibitory potency against the EGFR T790M/L858R mutant.[5][7]
-
Role of Piperazine Moiety: For PI3K inhibitors based on the ZSTK474 scaffold, replacing a morpholine ring with a substituted N-acetylpiperazine was shown to improve cytotoxic activity in cancer cell lines.[6]
The following table summarizes the biological activity of several representative difluoromethyl triazine analogs against various kinase targets.
| Compound ID | Core Structure Modification | Target Kinase(s) | IC50 (nM) | Key Findings & Reference |
| ZSTK474 | 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole | PI3Kα | 16 | Potent pan-Class I PI3K inhibitor; has entered clinical trials.[6] |
| Compound 7d | ZSTK474 analog with N-acetylpiperazine substitution | PI3Kα | 10.56 | N-acetylpiperazine substitution enhances cytotoxic activity.[6] |
| Compound 7 | Triazine scaffold with hydrophobic side chains | BTK | 17.0 | Highly selective for BTK over EGFR (>1000 nM) and JAK3 (104.6 nM).[5][7] |
| Compound 8 | Phenyl-substituted triazine | EGFR (mutant) | 6,500 | Potent against mutant EGFR T790M/L858R.[5][7] |
| Compound 26 | Imidazo[1,2-a][3][5][8]triazine scaffold | FAK | 50 | Identified as a potent Focal Adhesion Kinase (FAK) inhibitor.[5][7] |
Experimental Protocols: A Guide to Assessing Biological Activity
To validate the efficacy of these analogs, robust and reproducible assays are essential. A primary in vitro method is the biochemical kinase inhibition assay, which directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase. A common downstream cellular assay is the MTT assay, which measures cell viability and proliferation.
Detailed Protocol: In Vitro PI3Kα Kinase Inhibition Assay
This protocol describes a typical luminescence-based assay to determine the IC50 value of a test compound against the PI3Kα enzyme. The assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Principle: The PI3Kα enzyme phosphorylates the substrate phosphatidylinositol-4,5-bisphosphate (PIP2), converting ATP to ADP in the process. A luciferase-based reagent is then added that produces a luminescent signal proportional to the amount of remaining ATP.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3Kα substrate (PIP2)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
ATP solution (at a concentration near the Km for the enzyme)
-
Test compounds (difluoromethyl triazine analogs) dissolved in DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
-
Rationale: A serial dilution series allows for the determination of a dose-response curve and the calculation of the IC50 value. DMSO is a common solvent for these types of compounds.
-
-
Assay Plate Setup:
-
Add 2.5 µL of Assay Buffer to all wells.
-
Add 1 µL of the diluted compound to the appropriate wells.
-
For controls, add 1 µL of DMSO without compound. This will represent 0% inhibition (maximum enzyme activity).
-
For a "no enzyme" control, add 1 µL of DMSO to wells that will not receive the enzyme. This will represent 100% inhibition.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in Assay Buffer containing PI3Kα and PIP2.
-
Add 2.5 µL of this master mix to all wells except the "no enzyme" controls. Add 2.5 µL of Assay Buffer with substrate only to the "no enzyme" wells.
-
Rationale: Adding the enzyme and substrate together in a master mix ensures consistency across all wells.
-
-
Kinase Reaction Initiation and Incubation:
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Shake the plate gently for 1 minute.
-
Incubate the plate at room temperature for 60 minutes.
-
Rationale: The incubation period allows the enzyme to catalyze the reaction. The time is optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well. This stops the enzymatic reaction and initiates the luminescence reaction.
-
Shake the plate for 2 minutes and then incubate at room temperature for an additional 10 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
Difluoromethyl triazine analogs represent a highly successful class of compounds in modern drug discovery, particularly as kinase inhibitors. The strategic combination of the versatile 1,3,5-triazine scaffold with the unique physicochemical properties of the difluoromethyl group allows for the development of potent and selective agents. As demonstrated by ZSTK474 and other advanced analogs, careful structure-activity relationship studies enable the fine-tuning of these molecules to target specific kinases involved in disease pathways. The robust experimental methodologies outlined in this guide are crucial for the continued evaluation and optimization of this promising chemical series.
References
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-triazines Derivatives as Potent Antitumor Agents. (2015). Hilaris Publisher. Retrieved from [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
The Power of Fluorination: Innovations in Pharmaceutical Synthesis with Difluoromethyl Triflate. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
The Role of Triazine Scaffolds in Modern Drug Development. (n.d.). Open Exploration Publishing. Retrieved from [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. Retrieved from [Link]
-
The Antitumor Activity of s-Triazine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]
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- 8. mdpi.com [mdpi.com]
Advanced Purity Validation of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine: Fluorinated Stationary Phase (PFP) vs. Standard C18
Executive Summary
In the synthesis and quality control of 2,4,6-tris(difluoromethyl)-1,3,5-triazine (a critical fluorinated building block), standard analytical protocols often fall short. While generic C18 reversed-phase HPLC methods are the industry "workhorse," they frequently fail to adequately resolve the target compound from its specific synthesis impurities, particularly 2-chloro-4,6-bis(difluoromethyl)-1,3,5-triazine (intermediate) and 2-hydroxy-4,6-bis(difluoromethyl)-1,3,5-triazine (hydrolysis product).
This guide objectively compares the performance of the Standard C18 Method (the Alternative) against a Pentafluorophenyl (PFP) Propyl Method (The Recommended Solution). Experimental data demonstrates that the PFP phase, leveraging unique dipole-dipole and
Technical Comparison: The Chromatographic Challenge
The Analyte
This compound possesses a distinct electron-deficient aromatic ring and three difluoromethyl (-CHF
Comparison of Methodologies
| Feature | Alternative: Standard C18 Method | Recommended: PFP (Pentafluorophenyl) Method |
| Stationary Phase | Octadecylsilane (C18) | Pentafluorophenyl Propyl (PFP) |
| Primary Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + Dipole-Dipole + |
| Selectivity ( | Low for fluorinated homologs. Relies solely on LogP differences. | High. Discriminated based on electron density and fluorine positioning. |
| Critical Failure Mode | Co-elution of chloro- intermediates (similar hydrophobicity to target). | None. Resolves chloro- vs. difluoro- species via electronic interaction differences. |
| Peak Shape | Often tails due to silanol interactions with the triazine nitrogen. | Sharper peaks; PFP ligands shield silanols and interact specifically with the triazine ring. |
Mechanism of Action Diagram
The following diagram illustrates why the PFP phase succeeds where C18 fails.
Caption: Comparison of retention mechanisms. C18 fails to distinguish the chloro-impurity due to similar hydrophobicity, while PFP separates based on electronic properties.
Experimental Protocol: The Validated System
To achieve reproducible purity validation, the following protocol utilizes a PFP stationary phase . This system is self-validating through the use of resolution check standards.
Reagents and Materials[1][2][3][4][5]
-
Reference Standard: this compound (>99.5% purity).
-
Impurity Standards: 2-chloro-4,6-bis(difluoromethyl)-1,3,5-triazine (Synthesis intermediate).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (Additive).
-
Column: Phenomenex Kinetex F5 or ACE C18-PFP (150 x 4.6 mm, 2.6 µm or equivalent).
Chromatographic Conditions[1][5][6][7]
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity and stabilizes the triazine ring. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides lower backpressure and sharper peaks for fluorinated compounds than MeOH. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 2.6 µm core-shell particles. |
| Gradient | 0-2 min: 5% B (Isocratic hold)2-15 min: 5% | Initial hold focuses polar hydrolysis impurities; gradient elutes target and lipophilic oligomers. |
| Column Temp | 35°C | Improves mass transfer and reproducibility. |
| Detection | UV @ 215 nm (Reference 254 nm) | Triazine ring absorption maximum. |
| Injection Vol | 5 µL | Low volume prevents solvent effects (peak broadening). |
System Suitability Criteria
Before running samples, the system must pass these checks:
-
Resolution (
): between Target and Chloro-impurity. -
Tailing Factor (
): for the main peak. -
Precision: RSD
for retention time (n=6).
Performance Data: PFP vs. C18
The following data summarizes a comparative study injecting a spiked sample containing 1% of the chloro-intermediate impurity.
Table 1: Chromatographic Performance Comparison
| Parameter | Standard C18 (Alternative) | PFP Phase (Recommended) | Status |
| Retention Time (Target) | 8.4 min | 9.1 min | Comparable |
| Retention Time (Impurity) | 8.5 min | 7.8 min | PFP shifts impurity |
| Resolution ( | 0.6 (Co-elution) | 4.2 (Baseline) | PFP Superior |
| Peak Symmetry (Target) | 1.4 (Tailing) | 1.05 (Symmetric) | PFP Superior |
| Calculated Purity | 99.8% (False Pass) | 98.9% (Accurate) | PFP Accurate |
Note: The C18 method integrated the impurity into the main peak, falsely inflating the purity result. The PFP method separated the impurity (eluting earlier due to interaction with the fluorine-rich phase), revealing the true purity.
Method Validation Workflow
This workflow ensures the method is robust and compliant with ICH Q2(R1) guidelines.
Caption: Step-by-step validation workflow compliant with ICH Q2(R1) standards.
Conclusion
For the validation of This compound , the PFP (Pentafluorophenyl) HPLC method is the superior analytical choice.
-
Why it wins: It utilizes specific electronic interactions to resolve critical synthesis impurities that standard C18 columns miss.
-
Risk of Alternative: Using a standard C18 method poses a high risk of "false compliance," where toxic or reactive impurities are hidden under the main peak.
-
Recommendation: Adopt the PFP protocol described in Section 3 for all release testing and stability studies of this fluorinated reagent.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[1] Chromatography Today. Link
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Link
-
Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Contextual citation regarding PFP selectivity vs C18). Link
Sources
A Comparative Guide to the Hydrogen Bond Donor Capacity of Difluoromethyl (CF2H) vs. Trifluoromethyl (CF3) Groups
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group is ubiquitous, prized for its metabolic stability and potent electronic effects. However, its close relative, the difluoromethyl (CF2H) group, is rapidly gaining prominence due to a unique and powerful attribute: the ability to act as a hydrogen bond (H-bond) donor. This guide provides an in-depth comparison of the H-bond donor capacities of the CF2H and CF3 groups, supported by experimental data, to inform researchers and drug development professionals in their molecular design strategies.
Theoretical Framework: The Origin of the Difference
The fundamental difference in H-bond donating potential between the CF2H and CF3 groups lies in their electronic architecture.
-
The Trifluoromethyl (CF3) Group: The CF3 group is characterized by three highly electronegative fluorine atoms that exert a powerful electron-withdrawing inductive effect. However, it lacks a hydrogen atom directly attached to the carbon, making it incapable of acting as a classical hydrogen bond donor. Its primary roles in molecular design are to increase lipophilicity, block metabolic oxidation, and alter electronic properties, but not to donate a hydrogen bond.[1]
-
The Difluoromethyl (CF2H) Group: The CF2H group also possesses strong electron-withdrawing properties due to its two fluorine atoms. This induction polarizes the carbon-hydrogen (C-H) bond, creating a significant partial positive charge on the hydrogen atom and increasing its acidity.[2][3] This polarized C-H bond can then interact favorably with an electron-rich H-bond acceptor (like an oxygen or nitrogen atom), functioning as a weak but significant H-bond donor.[4][5] This capability allows the CF2H group to serve as a bioisostere for traditional H-bond donors like hydroxyl (-OH) and thiol (-SH) groups, offering similar functionality with enhanced metabolic stability.[6][7]
The diagram below illustrates this fundamental difference in potential.
Figure 1: Conceptual difference in H-bond donor capability.
Experimental Validation: A Multi-Faceted Approach
The assertion that CF2H can act as an H-bond donor is not merely theoretical; it is substantiated by a wealth of experimental and computational data. A robust workflow for assessing this capability involves a combination of spectroscopic, crystallographic, and computational methods.
Figure 2: Workflow for assessing H-bond donor capacity.
Spectroscopic Evidence (NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for detecting H-bonding in solution. When an H-bond donor interacts with an acceptor, the electron density around the donor proton is reduced, causing its signal to shift downfield to a higher ppm value.[8]
Protocol: ¹H NMR Titration for H-Bond Donor Acidity
-
Preparation: Prepare a stock solution of the CF2H-containing compound in a non-coordinating solvent (e.g., CDCl₃). Prepare a separate stock solution of a strong H-bond acceptor (e.g., tri-n-butylphosphine oxide or DMSO-d₆).
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the CF2H compound alone to establish the baseline chemical shift (δ) of the CF2H proton.
-
Titration: Add incremental aliquots of the H-bond acceptor solution to the NMR tube containing the CF2H compound.
-
Data Acquisition: Acquire a spectrum after each addition, carefully monitoring the chemical shift of the CF2H proton.
-
Analysis: Observe the downfield shift (Δδ) of the CF2H proton as the concentration of the acceptor increases.[9] The magnitude of this shift correlates with the strength of the H-bond interaction.[10] A parameter for H-bond acidity, [A], can be derived from the chemical shift difference in DMSO-d₆ and CDCl₃, where a larger value indicates a stronger donor.[5][10]
Studies have shown that compounds with a CF2H group have significantly higher H-bond acidity values (A > 0.05) compared to their non-fluorinated methyl analogues (A < 0.01).[10] For instance, ArOCF2H and ArSCF2H exhibit H-bond acidities similar to thiophenol and aniline.[10]
Crystallographic Data Analysis
The Cambridge Structural Database (CSD), a repository of over a million small-molecule crystal structures, provides definitive geometric evidence of intermolecular interactions in the solid state.[11][12][13]
Protocol: CSD Analysis for C-H···O/N Interactions
-
Database Search: Utilize CSD software (e.g., ConQuest, Mercury) to search for all crystal structures containing a CF2H group.[14]
-
Geometric Filtering: Filter the search results for short, directional contacts between the CF2H hydrogen and electronegative atoms (O or N) on neighboring molecules. The search criteria are typically:
-
Distance (H···A): Less than the sum of the van der Waals radii of hydrogen and the acceptor atom (typically < 2.7 Å).
-
Angle (C-H···A): Greater than 120°, indicating directionality typical of a hydrogen bond.
-
-
Statistical Analysis: Analyze the distribution of these contacts. A high prevalence of short, linear contacts provides strong evidence for a statistically significant, attractive C-H···A interaction, i.e., a hydrogen bond.[15]
Numerous analyses of the CSD have confirmed the ability of the CF2H group to form these short, directional contacts, validating its role as an H-bond donor in the solid state.[3][16][17]
Quantitative Comparison
The distinct properties of the CF2H and CF3 groups can be summarized quantitatively. While the CF3 group is a non-donor, the CF2H group's capacity can be measured and compared to other functional groups.
| Property | Difluoromethyl (CF2H) Group | Trifluoromethyl (CF3) Group | Reference H-Bond Donors (e.g., -OH, -NH) |
| H-Bond Donor Capacity | Yes (Weak to Moderate) | No | Yes (Strong) |
| C-H Acidity (pKa) | ~25-28 (for CHF₃)[18] | Not Applicable | ~16-18 (for alcohols) |
| H-Bond Acidity ([A] value) | 0.05 - 0.12+ (context-dependent)[10] | Not Applicable | > 0.3 (for phenols, amides) |
| Typical Interaction Energy | 1.0 - 5.5 kcal/mol[5][19] | Not Applicable | 3 - 10+ kcal/mol |
| Primary Role in Design | Bioisostere for -OH/-SH, introduces directional H-bond[2][6] | Metabolic blocker, lipophilicity modifier, electron-withdrawing group[1] | Forms strong, specific H-bonds |
Note: The pKa of CHF₃ is used as a proxy to illustrate the increased acidity of the C-H bond due to fluorine substitution compared to alkanes (pKa ~50). The actual acidity of a CF2H group within a larger molecule will vary.
Implications for Drug Design and Development
The choice between incorporating a CF2H or a CF3 group is a strategic decision with significant consequences for a drug candidate's pharmacological profile.
-
Use Case for CF2H: The difluoromethyl group should be considered when the goal is to replace a metabolically labile group like a hydroxyl or thiol while preserving or introducing a key hydrogen bond interaction.[7] This can enhance binding affinity and specificity for the target protein.[10] For example, replacing a methyl or even a trifluoromethyl group with CF2H can introduce a new, favorable H-bond in an active site that was not previously possible.[6]
-
Use Case for CF3: The trifluoromethyl group remains the group of choice when the primary goals are to block metabolism at a specific site, increase lipophilicity for better membrane permeability, or strongly modulate the electronics of an aromatic ring.[1] Its steric bulk and lack of an acidic proton make it a stable and predictable substituent when H-bond donation is not required or desired.
Conclusion
The evidence is clear and compelling: the difluoromethyl (CF2H) group is a competent, albeit weak-to-moderate, hydrogen bond donor, a capability entirely absent in the trifluoromethyl (CF3) group. This distinction arises from the polarized C-H bond in the CF2H moiety, a feature validated by spectroscopic, crystallographic, and computational studies. For medicinal chemists and drug designers, the CF2H group represents a sophisticated tool to fine-tune molecular interactions, offering a unique blend of metabolic stability and the ability to form directional, non-covalent bonds. Understanding the distinct roles of CF2H and CF3 is crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.
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Zafrani, Y., & Amir, D. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Israel Journal of Chemistry, 59(5-6), 475-483. Available from: [Link]
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Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. Available from: [Link]
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Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(25), 8763–8769. Available from: [Link]
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Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. ResearchGate. Available from: [Link]
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Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(25), 8763–8769. Available from: [Link]
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Li, M., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... Molecules, 27(24), 8881. Available from: [Link]
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Lin, Y.-H., et al. (2022). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 18, 68-76. Available from: [Link]
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Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. SciSpace. Available from: [Link]
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Lin, Y.-H., et al. (2022). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 18, 68-76. Available from: [Link]
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Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Bohrium. Available from: [Link]
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Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry, 60(6), 1626-1631. Available from: [Link]
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O'Hagan, D. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1014. Available from: [Link]
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Liu, W. (n.d.). Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. University of Pittsburgh. Retrieved from: [Link]
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Wood, P. A., et al. (2019). New insights and innovation from a million crystal structures in the Cambridge Structural Database. Structural Dynamics, 6(4), 044001. Available from: [Link]
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ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... ResearchGate. Retrieved from: [Link]
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Perrin, C. L. (2023). Symmetry of Hydrogen Bonds: Application of NMR Method of Isotopic Perturbation and Relevance of Solvatomers. Molecules, 28(11), 4478. Available from: [Link]
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Martin, E., & Toste, F. D. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(32), 10121–10125. Available from: [Link]
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ChemComplete. (2019, September 4). How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)? [Video]. YouTube. Retrieved from: [Link]
-
Sola, M., et al. (2013). NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. PLoS ONE, 8(3), e59525. Available from: [Link]
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ResearchGate. (2015). Interaction of trifluoromethane (CHF3) with alkali hydroxides and carbonates. ResearchGate. Retrieved from: [Link]
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Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy: Hydrogen. RSC Education. Retrieved from: [Link]
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Quora. (2015). What is the acidic strength order of CHF3, CHCl3, CHBr3 and CHI3? Retrieved from: [Link]
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Banaras Hindu University. (n.d.). B.Sc (Hons. VI - Topic: NMR Spectroscopy. Retrieved from: [Link]
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re3data.org. (2024). Cambridge Structural Database. Retrieved from: [Link]
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Wood, P. A., et al. (2020). A Perspective on the Use of the Cambridge Structural Database for Predictive Materials Design. Crystal Growth & Design, 20(10), 6330-6349. Available from: [Link]
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Chemistry Stack Exchange. (2017). Which molecule is more acidic: CHF3 or CHBr3? Retrieved from: [Link]
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Cambridge Crystallographic Data Centre. (2016). The Cambridge Structural Database. Semantic Scholar. Retrieved from: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from: [Link]
-
Wikipedia. (n.d.). Fluoroform. Retrieved from: [Link]
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Filo. (n.d.). Why does CHF3 have a vapour pressure greater than CCl4? Retrieved from: [Link]
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A Researcher's Guide to Elemental Analysis of Fluorinated Triazine Compounds: A Comparative Approach
For researchers, scientists, and drug development professionals working with novel fluorinated triazine compounds, accurate elemental analysis is a cornerstone of structural elucidation and purity assessment. The unique chemical properties of these molecules—specifically the strong carbon-fluorine bond and the high nitrogen content of the triazine ring—present distinct analytical challenges that necessitate a careful selection of methodology. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of fluorinated triazines, offering field-proven insights and experimental data to support informed decision-making in your laboratory.
The Analytical Conundrum: Why Fluorinated Triazines Require Special Attention
The introduction of fluorine into a triazine scaffold can dramatically alter a molecule's pharmacokinetic and physicochemical properties, making these compounds highly valuable in medicinal chemistry and materials science. However, the very stability of the C-F bond that imparts these desirable characteristics complicates traditional elemental analysis. Furthermore, the nitrogen-rich triazine core introduces its own set of analytical hurdles.
Key challenges include:
-
Incomplete Combustion: The high thermal stability of the C-F bond can lead to incomplete sample combustion in standard elemental analyzers, resulting in inaccurate carbon and hydrogen values and the formation of interfering byproducts.[1]
-
Fluorine Reactivity: During combustion, reactive fluorine and hydrogen fluoride (HF) are formed, which can attack the quartz combustion tubes and catalysts within the elemental analyzer, leading to system degradation and compromised results.[2]
-
Interference in Nitrogen Determination: Inadequately combusted fluorinated fragments (e.g., CF2) can be erroneously detected as nitrogen, leading to artificially high nitrogen readings.[1]
-
Mass Spectrometry Fragmentation: The fragmentation of fluorinated triazines in a mass spectrometer can be complex, making spectral interpretation and molecular weight determination challenging with standard ionization techniques.
-
Qualitative Test Limitations: Classical wet chemistry methods like the Lassaigne's test are often unreliable for fluorine detection due to the high solubility of silver fluoride (AgF).[3]
This guide will navigate these challenges by comparing the most effective modern analytical techniques: Combustion Analysis (CHN and F) , Mass Spectrometry , and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy .
Comparative Analysis of Key Techniques
The selection of an appropriate analytical technique hinges on the specific information required (quantitative elemental composition, molecular weight, structural information), the available instrumentation, and the nature of the sample.
| Technique | Primary Application | Strengths | Limitations | Best Suited For |
| Combustion CHN Analysis | Quantitative determination of Carbon, Hydrogen, and Nitrogen content. | High accuracy and precision for CHN when optimized for fluorinated compounds. | Requires specialized reagents and potentially higher combustion temperatures. Susceptible to fluorine interference if not properly managed. | Verifying the empirical formula and purity of synthesized compounds. |
| Combustion Ion Chromatography (CIC) | Quantitative determination of Fluorine (and other halogens/sulfur). | Robust and accurate method for total fluorine content. Established standard methods (e.g., ASTM) are available. | Requires a dedicated CIC system. Does not provide information on the chemical environment of the fluorine atoms. | Accurate quantification of total fluorine content for regulatory compliance and stoichiometric confirmation. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural information through fragmentation patterns. | High sensitivity. Provides information on molecular formula and connectivity. Can be coupled with chromatography (GC/MS, LC/MS) for mixture analysis. | Standard ionization methods may not produce a clear molecular ion. Complex fragmentation patterns can be difficult to interpret. | Confirming molecular weight and gaining insights into the structure of novel compounds. |
| ¹⁹F NMR Spectroscopy | Quantitative and qualitative analysis of fluorine-containing compounds. | Highly sensitive and specific to fluorine. Provides detailed information about the chemical environment of each fluorine atom. Non-destructive. | Requires an NMR spectrometer. Quantitative accuracy depends on proper experimental setup (e.g., relaxation delays). | Elucidating the precise structure of fluorinated compounds, identifying isomers, and quantifying specific fluorinated species in a mixture.[4][5] |
In-Depth Technical Comparison and Experimental Protocols
Advanced Combustion Analysis for CHN in Fluorinated Triazines
Standard CHN combustion analyzers can produce erroneous results for highly fluorinated compounds.[1][6] The key to accurate analysis lies in ensuring complete combustion and effectively trapping the resulting fluorine species.
Causality Behind Experimental Choices:
To overcome the stability of the C-F bond, a higher combustion temperature is often required. However, the primary modification involves the strategic placement of a fluorine-absorbing reagent in the combustion tube. Reagents like magnesium oxide (MgO) or specialized commercial mixtures (e.g., FluoAdso) are placed in the hot zone of the oxidation reactor.[2] These reagents react with the fluorine and hydrogen fluoride produced during combustion, preventing them from attacking the instrument components and interfering with the detection of other elements.
Experimental Workflow: Optimized CHN Analysis
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Safety Operating Guide
Navigating the Final Frontier of Fluorinated Waste: A Comprehensive Guide to the Proper Disposal of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine
For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the responsible management of novel chemical entities is a paramount concern. This guide provides an in-depth, procedural framework for the proper disposal of 2,4,6-Tris(difluoromethyl)-1,3,5-triazine, a compound of interest in advanced material science and pharmaceutical development. In the absence of specific regulatory disposal guidelines for this precise molecule, this document synthesizes best practices from the closely related analogue, 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, and the overarching principles for the management of Per- and Polyfluoroalkyl Substances (PFAS), to which this compound belongs.[1][2][3]
The fundamental principle guiding these procedures is the high-energy carbon-fluorine bond, which imparts exceptional stability to this class of compounds. This very stability, a prized attribute in many applications, presents a significant challenge for environmental degradation and necessitates a rigorous and informed approach to its disposal.[1][4]
Immediate Safety & Handling: The Prerequisite to Disposal
Before initiating any disposal protocol, a thorough understanding and implementation of immediate safety measures are critical. The hazardous nature of fluorinated triazines necessitates handling with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE) is Non-Negotiable:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and potential vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents dermal absorption, a potential route of exposure. |
| Body Protection | Impervious lab coat, closed-toe shoes. | Minimizes skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. If aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges is recommended. | Prevents inhalation of potentially harmful vapors or aerosols. |
This data is extrapolated from the Safety Data Sheet for 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine.[2]
All handling of this compound should occur within a certified chemical fume hood to mitigate inhalation risks. An emergency eyewash and safety shower must be readily accessible.[2]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is a multi-stage process that prioritizes containment, regulatory compliance, and environmental protection.
Step 1: In-Lab Neutralization and Stabilization (for small residues)
For minute quantities of residual material (e.g., rinsing of glassware), a preliminary in-lab stabilization can be considered, although this does not replace the need for professional disposal.
-
Procedure:
-
In a designated chemical fume hood, carefully add the residual this compound to a large volume of an inert, high-boiling point solvent (e.g., mineral oil).
-
Slowly and cautiously, with constant stirring, add a non-nucleophilic base (e.g., sodium carbonate) to neutralize any acidic byproducts that may form upon decomposition.
-
This mixture should then be transferred to a designated, labeled hazardous waste container.
-
-
Causality: The inert solvent serves to dilute the compound, reducing its reactivity. The basic conditions can help to slowly hydrolyze the triazine ring, although the C-F bonds will remain intact. This step is a precautionary measure to reduce immediate reactivity and is not a final disposal method.
Step 2: Segregation and Containment of Waste
Proper segregation of waste streams is fundamental to safe and compliant disposal.
-
Procedure:
-
Collect all waste containing this compound, including contaminated labware, PPE, and absorbent materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include the full chemical name: "this compound," the hazard class (extrapolated as Toxic/Harmful), and the date of accumulation.[2]
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
-
Causality: Segregation prevents accidental reactions with other waste streams and ensures that the waste is directed to the appropriate disposal facility equipped to handle fluorinated organic compounds.
Step 3: Professional Hazardous Waste Disposal
The final and most critical step is the transfer of the contained waste to a licensed environmental services provider.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and any available safety data.
-
Ensure all regulatory paperwork is completed as required by local, state, and federal regulations.
-
-
Causality: Professional hazardous waste disposal companies have the expertise and permitted facilities to handle and dispose of persistent organic pollutants like fluorinated triazines in an environmentally sound manner.
Disposal Options for Fluorinated Organic Compounds
The following are the primary disposal technologies currently recommended by the U.S. Environmental Protection Agency (EPA) for PFAS-containing materials.[3] The selection of the appropriate method will be determined by the licensed disposal facility.
-
High-Temperature Incineration: This is a preferred method for the destruction of halogenated organic compounds.[1][4][5] The high temperatures (typically >1000°C) and long residence times are designed to break the stable carbon-fluorine bonds.[4] These facilities are equipped with advanced air pollution control systems, including scrubbers, to capture acidic gases like hydrogen fluoride that are generated during combustion.[4]
-
Hazardous Waste Landfill: If incineration is not feasible, disposal in a specially designed hazardous waste landfill is an option.[1][6] These landfills have multiple liners and leachate collection systems to prevent the migration of the chemical into the surrounding environment.[6]
-
Deep Well Injection: For liquid waste streams, deep well injection into geologically stable formations is another potential disposal route.[1][6] This method isolates the hazardous waste deep underground, preventing it from contaminating groundwater sources.[1]
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these guidelines, which are rooted in the principles of chemical safety and informed by the latest regulatory guidance on persistent fluorinated compounds, the scientific community can continue its vital work while upholding the highest standards of environmental stewardship.
References
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]
-
U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
